4-(Allyloxy)aniline
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4-prop-2-enoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOANTMNYBSIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424704 | |
| Record name | 4-(allyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1688-69-3 | |
| Record name | 4-(allyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 4-(Allyloxy)aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Allyloxy)aniline is a valuable bifunctional organic molecule incorporating both a primary aromatic amine and an allyl ether. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the preparation of a wide range of heterocyclic compounds, polymers, and potential pharmaceutical intermediates. The presence of the reactive allyl group allows for various chemical modifications, while the aniline moiety provides a site for diazotization, acylation, and other transformations common to aromatic amines.
This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles of organic spectroscopy and data from analogous structures. Detailed, generalized experimental protocols for acquiring infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data are also provided to guide researchers in their own characterization efforts.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the aniline and allyl moieties.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.7-6.8 | d (J ≈ 8-9 Hz) | 2H | Ar-H (ortho to -NH₂) |
| ~6.6-6.7 | d (J ≈ 8-9 Hz) | 2H | Ar-H (ortho to -OAllyl) |
| ~5.9-6.1 | m | 1H | -CH=CH₂ |
| ~5.2-5.4 | m | 2H | -CH=CH₂ |
| ~4.4-4.5 | d (J ≈ 5 Hz) | 2H | -O-CH₂- |
| ~3.5-3.7 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~150-152 | Ar-C (-OAllyl) |
| ~140-142 | Ar-C (-NH₂) |
| ~133-135 | -CH=CH₂ |
| ~117-119 | -CH=CH₂ |
| ~115-117 | Ar-CH (ortho to -NH₂) |
| ~114-116 | Ar-CH (ortho to -OAllyl) |
| ~69-71 | -O-CH₂- |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3350 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |
| 3100-3000 | Medium | =C-H stretch (aromatic and vinyl) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1640-1600 | Medium-Strong | N-H bend (scissoring) and C=C stretch (aromatic) |
| 1645-1635 | Medium | C=C stretch (alkene) |
| 1510-1480 | Strong | C=C stretch (aromatic) |
| 1250-1200 | Strong | Ar-O stretch (asymmetric) |
| 1050-1000 | Medium | =C-H bend (alkene, out-of-plane) |
| 850-800 | Strong | Ar-H bend (para-disubstituted, out-of-plane) |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion |
| 149 | [M]⁺˙ (Molecular Ion) |
| 108 | [M - C₃H₅]⁺˙ (Loss of allyl radical) |
| 93 | [H₂N-C₆H₄-OH]⁺˙ (Rearrangement and loss of propene) |
| 80 | [C₆H₄O]⁺˙ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of this compound. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Neat Liquid : If the sample is a liquid at room temperature, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Sample (KBr Pellet) : If the sample is a solid, grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (KBr plates, empty press for pellet, or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
¹H NMR Data Acquisition :
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Use a standard pulse sequence with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phasing, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Data Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
A higher number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.
-
Sample Preparation :
-
GC-MS : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
LC-MS : Prepare a dilute solution of the sample in the mobile phase or a compatible solvent.
-
-
GC-MS Conditions :
-
Injector : Set to a temperature that ensures volatilization without decomposition (e.g., 250 °C).
-
Column : Use a suitable capillary column (e.g., a nonpolar or medium-polarity column).
-
Oven Program : A temperature gradient is typically used to ensure good separation of components (e.g., start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min).
-
Ionization Mode : Electron Ionization (EI) at 70 eV is common for generating fragment ions.
-
-
LC-MS Conditions :
-
Column : A C18 reversed-phase column is commonly used.
-
Mobile Phase : A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Ionization Mode : Electrospray Ionization (ESI) is a soft ionization technique suitable for determining the molecular weight.
-
-
Data Acquisition :
-
The mass spectrometer will scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and any fragment ions.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the characterization of this compound.
Caption: Plausible synthesis route for this compound.
Caption: General workflow for spectroscopic characterization.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(Allyloxy)aniline
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(Allyloxy)aniline. Aimed at researchers, scientists, and professionals in drug development, this document details the predicted spectral data, outlines experimental protocols for sample analysis, and offers a thorough interpretation of the NMR spectra, correlating chemical shifts and coupling constants to the molecular structure.
Introduction to the NMR Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted NMR Data for this compound
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on the analysis of similar compounds and the known effects of substituents on aromatic and aliphatic systems.[1]
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~6.75 | d | 2H | ~8.8 | Ar-H (ortho to -O) |
| ~6.65 | d | 2H | ~8.8 | Ar-H (ortho to -NH₂) |
| ~6.05 | ddt | 1H | J_trans ≈ 17.2, J_cis ≈ 10.5, J_vicinal ≈ 5.3 | -CH=CH₂ |
| ~5.40 | dq | 1H | J_trans ≈ 17.2, J_gem ≈ 1.5 | =CH₂ (trans) |
| ~5.28 | dq | 1H | J_cis ≈ 10.5, J_gem ≈ 1.5 | =CH₂ (cis) |
| ~4.45 | dt | 2H | J_vicinal ≈ 5.3, J_allylic ≈ 1.5 | -O-CH₂- |
| ~3.60 | br s | 2H | - | -NH₂ |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | Ar-C (C-O) |
| ~141.0 | Ar-C (C-NH₂) |
| ~133.5 | -CH=CH₂ |
| ~118.0 | =CH₂ |
| ~116.0 | Ar-C (ortho to -NH₂) |
| ~115.5 | Ar-C (ortho to -O) |
| ~70.0 | -O-CH₂- |
Experimental Protocols
The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The following steps are recommended:
-
Sample Purity : Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used depending on solubility and the desired chemical shift dispersion.
-
Concentration : For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.8 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated solution of 20-100 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR). Most deuterated solvents are available with TMS already added.
-
Filtration : To remove any particulate matter that could degrade spectral resolution, the sample solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Instrument Parameters
The following are general guidelines for setting up the NMR spectrometer for the analysis of this compound:
-
Spectrometer Frequency : A spectrometer with a proton frequency of 300 MHz or higher is recommended for good spectral dispersion.
-
¹H NMR Acquisition :
-
Pulse Sequence : A standard single-pulse experiment is typically used.
-
Spectral Width : A spectral width of -2 to 12 ppm is sufficient to cover the expected proton signals.
-
Acquisition Time : An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is recommended.
-
Number of Scans : For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : A proton-decoupled single-pulse experiment is standard to produce a spectrum with singlets for each carbon, which simplifies the spectrum.
-
Spectral Width : A spectral width of 0 to 220 ppm is appropriate for most organic compounds.
-
Acquisition Time : An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Visualization of NMR Analysis Workflow and Structural Correlations
The following diagrams, created using the DOT language, illustrate the workflow of NMR analysis and the relationship between the molecular structure of this compound and its NMR signals.
Caption: Experimental workflow for NMR analysis.
Caption: Correlation of structure to NMR signals.
Spectral Interpretation
A detailed interpretation of the predicted ¹H and ¹³C NMR spectra of this compound is provided below, correlating the signals to the specific atoms in the molecule.
¹H NMR Spectrum Interpretation
-
Aromatic Region (δ 6.6-6.8 ppm) : The aromatic protons are expected to appear as two doublets. The protons ortho to the electron-donating amino group (-NH₂) will be more shielded and appear at a slightly lower chemical shift (~6.65 ppm) compared to the protons ortho to the electron-donating allyloxy group (-O-CH₂-), which are expected around 6.75 ppm. Both doublets will exhibit a typical ortho-coupling constant of approximately 8.8 Hz.
-
Vinylic Region (δ 5.2-6.1 ppm) : The three vinylic protons of the allyl group will show a complex splitting pattern.
-
The proton on the internal carbon of the double bond (-CH=) is expected to appear as a doublet of doublet of triplets (ddt) around 6.05 ppm due to coupling with the trans, cis, and vicinal allylic protons.
-
The terminal vinylic protons (=CH₂) are diastereotopic and will appear as two separate signals. The proton trans to the -CH- group will be at a higher chemical shift (~5.40 ppm) than the cis proton (~5.28 ppm). Both will appear as doublets of quartets (dq) due to trans/cis and geminal coupling.
-
-
Allylic Region (δ 4.4-4.5 ppm) : The two protons of the allylic ether group (-O-CH₂-) are expected to appear as a doublet of triplets (dt) around 4.45 ppm. The triplet arises from coupling with the adjacent vinylic proton, and the doublet is due to long-range allylic coupling with the terminal vinylic protons.
-
Amine Region (δ ~3.6 ppm) : The two protons of the primary amine group (-NH₂) will typically appear as a broad singlet around 3.60 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.
¹³C NMR Spectrum Interpretation
-
Aromatic Region (δ 115-152 ppm) : Four signals are expected for the six aromatic carbons due to the symmetry of the para-substituted benzene ring.
-
The carbon attached to the oxygen atom (C-O) will be the most downfield aromatic signal, around 152.0 ppm.
-
The carbon attached to the nitrogen atom (C-NH₂) will be the second most downfield, around 141.0 ppm.
-
The carbons ortho to the amino group will appear at approximately 116.0 ppm.
-
The carbons ortho to the oxygen will be at a similar chemical shift, around 115.5 ppm.
-
-
Vinylic Region (δ 118-134 ppm) : Two signals are expected for the vinylic carbons.
-
The internal carbon of the double bond (-CH=) will be more downfield, at approximately 133.5 ppm.
-
The terminal carbon (=CH₂) will appear at a lower chemical shift, around 118.0 ppm.
-
-
Aliphatic Region (δ ~70 ppm) : The single aliphatic carbon of the allyloxy group (-O-CH₂-) is expected to appear around 70.0 ppm due to the deshielding effect of the adjacent oxygen atom.
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The tabulated predicted chemical shifts and coupling constants, along with the detailed experimental protocols and spectral interpretations, offer a valuable resource for researchers and scientists working with this compound. The provided visualizations of the NMR workflow and structure-signal correlations serve to enhance the understanding of the NMR analysis process. While based on predictions from analogous compounds, this guide establishes a solid foundation for the experimental verification and structural confirmation of this compound.
References
Unveiling the Vibrational Signature of 4-(Allyloxy)aniline: An In-depth FT-IR Spectroscopic Guide
For Immediate Release
This technical guide provides a detailed exploration of the Fourier-Transform Infrared (FT-IR) spectrum and vibrational analysis of 4-(Allyloxy)aniline, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and analytical chemistry, offering a comprehensive overview of the molecule's characteristic vibrational modes.
Introduction
This compound, with the chemical formula C₉H₁₁NO, is an aromatic compound containing a primary amine group, an ether linkage, and an allyl group attached to a benzene ring. This unique combination of functional groups gives rise to a complex and informative FT-IR spectrum, which serves as a valuable tool for its identification and characterization. Understanding the vibrational behavior of this molecule is crucial for monitoring reaction kinetics, assessing purity, and elucidating its role in various chemical processes. This guide presents a detailed analysis of its expected FT-IR spectral features, a summary of its key vibrational modes, and a standardized experimental protocol for obtaining its spectrum.
Predicted FT-IR Spectrum and Vibrational Assignments
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description of Vibration |
| N-H Stretching | 3500 - 3300 | Asymmetric and symmetric stretching of the primary amine group. Typically appears as two distinct peaks. |
| Aromatic C-H Stretching | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |
| Aliphatic C-H Stretching | 3000 - 2850 | Asymmetric and symmetric stretching of the C-H bonds in the allyl group. |
| C=C Stretching (Aromatic) | 1620 - 1580 | Stretching vibrations of the carbon-carbon double bonds within the benzene ring. |
| N-H Bending (Scissoring) | 1650 - 1580 | In-plane bending vibration of the primary amine group. |
| C=C Stretching (Allyl) | 1650 - 1630 | Stretching vibration of the carbon-carbon double bond in the allyl group. |
| Aromatic C-O Stretching | 1270 - 1230 | Asymmetric stretching of the aryl-oxygen bond in the ether linkage. |
| Aliphatic C-O Stretching | 1150 - 1085 | Symmetric stretching of the alkyl-oxygen bond in the ether linkage. |
| C-N Stretching | 1340 - 1250 | Stretching vibration of the carbon-nitrogen bond. |
| =C-H Bending (Out-of-plane) | 1000 - 900 | Out-of-plane bending vibrations of the C-H bonds in the allyl group. |
| Aromatic C-H Bending (Out-of-plane) | 900 - 675 | Out-of-plane bending vibrations of the C-H bonds on the benzene ring, indicative of the substitution pattern. |
Experimental Protocol for FT-IR Analysis
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of this compound.
3.1. Instrumentation
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector is suitable for this analysis. The instrument should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
3.2. Sample Preparation
As this compound is a liquid at room temperature, the neat liquid can be analyzed directly.
-
Salt Plate Method (Neat Liquid):
-
Place a single drop of this compound onto the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Mount the sandwiched plates in the spectrometer's sample holder.
-
3.3. Data Acquisition
-
Background Scan: With the empty sample compartment, acquire a background spectrum. This will be used to correct for the absorbance of atmospheric gases and the instrument's optical components.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
Spectral Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Apodization: Happ-Genzel function is commonly used.
-
3.4. Data Processing
The acquired sample spectrum should be ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Baseline correction and smoothing may be applied if necessary.
Vibrational Analysis Workflow and Logical Relationships
The following diagrams illustrate the workflow for vibrational analysis and the logical relationships between the molecular structure and the resulting FT-IR spectrum.
A Comprehensive Technical Guide to 4-(Allyloxy)aniline: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Allyloxy)aniline is an aromatic organic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive aniline moiety and a versatile allyl group, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, polymers, and potential pharmaceutical agents. This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with experimental protocols and logical workflows to support its application in research and development.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| Boiling Point | 142-143 °C at 13 Torr | [3] |
| CAS Number | 1688-69-3 | [1][2] |
Synthesis and Purification
Synthesis via Williamson Ether Synthesis
This compound is commonly synthesized via the Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-aminophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to attack an allyl halide (e.g., allyl bromide).
General Experimental Protocol:
-
Deprotonation of 4-Aminophenol: To a solution of 4-aminophenol in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added.[4] The mixture is stirred at room temperature to facilitate the formation of the potassium or sodium salt of 4-aminophenol.
-
Allylation: Allyl bromide is then added to the reaction mixture. The reaction is typically heated to reflux to ensure complete conversion.[4][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.
Purification
The crude this compound can be purified by either vacuum distillation or column chromatography.
-
Vacuum Distillation: Given its boiling point of 142-143 °C at 13 Torr, vacuum distillation is a suitable method for purifying larger quantities of the compound.[3]
-
Column Chromatography: For smaller scales or to achieve very high purity, column chromatography using silica gel is effective. A suitable eluent system would typically be a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the product.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons in this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.74-6.77 | m | 2H | Ar-H |
| 6.62-6.66 | m | 2H | Ar-H |
| 6.04 | ddt, J = 17.6, 10.5, 5.4 Hz | 1H | -O-CH₂-CH =CH₂ |
| 5.39 | ddt, J = 17.6, 1.6, 1.5 Hz | 1H | -O-CH₂-CH=CH ₂ (trans) |
| 5.26 | ddt, J = 10.5, 1.3, 1.2 Hz | 1H | -O-CH₂-CH=CH ₂ (cis) |
| 4.43 | dt, J = 5.4, 1.5 Hz | 2H | -O-CH ₂-CH=CH₂ |
| 3.5 (approx.) | br s | 2H | -NH ₂ |
(Source:[6])
Note: The broad singlet for the amine protons can vary in chemical shift and may exchange with D₂O.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino group and the reactive allyl ether moiety.
Reactions of the Aniline Moiety
The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, since the para position is occupied by the allyloxy group, electrophilic substitution will primarily occur at the positions ortho to the amino group.
Reactions of the Allyl Group
The allyl group can undergo a variety of reactions, including:
-
Claisen Rearrangement: Upon heating, the allyl group can migrate from the oxygen atom to the ortho position of the benzene ring to form 2-allyl-4-aminophenol. This is a classic thermal pericyclic reaction.
-
Addition Reactions: The double bond of the allyl group can undergo addition reactions with various reagents, such as halogens or hydrogen halides.
Conclusion
This compound is a versatile building block with well-defined physical and chemical properties. Its synthesis is readily achievable through standard organic chemistry methodology. The presence of two distinct reactive sites, the aniline ring and the allyl group, opens up a wide array of possibilities for its use in the development of novel compounds with potential applications in pharmaceuticals and material science. This guide provides a solid foundation of technical information to facilitate its effective utilization in the laboratory.
References
A Technical Guide to the Solubility of 4-(Allyloxy)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Allyloxy)aniline in organic solvents. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on predicting solubility based on the compound's molecular structure and the established principles of chemical interactions. It offers a detailed, standardized experimental protocol for the gravimetric determination of solubility, enabling researchers to generate precise data. Furthermore, this guide includes workflow and logical relationship diagrams to visually represent the experimental process and the factors influencing solubility. This resource is intended to be a foundational tool for professionals in pharmaceutical development and chemical synthesis who require a thorough understanding of this compound's solubility for process development, formulation, and quality control.
Introduction
This compound, an aromatic amine, is a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification methods such as crystallization, and the formulation of final products. A comprehensive understanding of its solubility profile is therefore essential for optimizing synthetic routes and ensuring the quality and efficacy of resulting products. This guide provides a theoretical solubility assessment and a practical framework for its empirical determination.
Predicted Solubility Profile of this compound
The solubility of this compound is governed by the interplay of its functional groups: the polar aniline group and the relatively nonpolar allyloxy group attached to a benzene ring. The aniline moiety, with its amino group (-NH2), can act as both a hydrogen bond donor and acceptor. This suggests good solubility in protic solvents like alcohols. The ether linkage in the allyloxy group can also accept hydrogen bonds. Conversely, the benzene ring and the allyl group contribute to the molecule's nonpolar character, indicating solubility in nonpolar and moderately polar aprotic solvents.
Based on these structural features and the general solubility of aniline and its derivatives, a qualitative solubility profile can be predicted. Aniline itself is soluble in common organic solvents such as ethanol, ether, and benzene.[1][2] It is expected that this compound will exhibit a similar pattern of solubility.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The aniline group can form strong hydrogen bonds with the hydroxyl group of alcohols. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can interact with the polar aniline group through dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene, Benzene | Moderate | The nonpolar aromatic ring and allyloxy group allow for van der Waals interactions with nonpolar solvents. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents can effectively solvate both the polar and nonpolar portions of the molecule. |
Note: This table presents a predicted solubility profile. Experimental verification is necessary for quantitative assessment.
Experimental Determination of Solubility
A reliable and straightforward method for determining the solubility of a solid compound like this compound in an organic solvent is the gravimetric method.[3][4] This protocol outlines the steps to quantify solubility.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with hot plate
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Experimental Protocol
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or on a magnetic stirrer, and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and dispense the solution into a pre-weighed evaporation dish. The filtration step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the evaporation dish containing the filtered saturated solution.
-
Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.
-
Continue heating until a constant mass of the dry solid is achieved. This indicates that all the solvent has been removed.
-
Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption, and then weigh it on the analytical balance.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dry this compound / Volume of saturated solution withdrawn) * 1000
-
Visual Representations
Experimental Workflow
The following diagram illustrates the workflow for the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Factors Influencing Solubility
The solubility of this compound is a result of a balance between different intermolecular forces, as depicted in the diagram below.
Caption: Structural Influences on Solubility.
Conclusion
References
An In-Depth Technical Guide to the Reactivity and Stability of the Allyloxy Group in 4-(Allyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity and stability of the allyloxy group in 4-(allyloxy)aniline. This molecule is of interest in medicinal chemistry and drug development due to the versatile reactivity of its constituent functional groups: the aniline moiety and the allyloxy group. This document details the principal reactions, degradation pathways, and metabolic considerations of the allyloxy group. Experimental protocols for synthesis, stability testing, and key reactions are provided, along with quantitative data where available. Diagrams generated using Graphviz are included to visualize reaction mechanisms and experimental workflows, offering a clear and concise reference for researchers.
Introduction
This compound is a bifunctional organic molecule that serves as a versatile building block in organic synthesis. The presence of a primary aromatic amine and an allyl ether provides multiple sites for chemical modification, making it an attractive scaffold for the synthesis of a wide range of compounds, including potential pharmaceutical agents. The aniline group is a well-known pharmacophore and a common precursor for the synthesis of numerous heterocyclic compounds and other functionalities. The allyloxy group, on the other hand, offers unique reactivity, including the potential for rearrangement, addition reactions, and metabolic activation.
Understanding the reactivity and stability of the allyloxy group in this context is crucial for its application in drug design and development. This guide will delve into the key chemical transformations and degradation pathways of the allyloxy moiety in this compound, providing a foundational understanding for its manipulation and for predicting its behavior under various conditions.
Chemical Reactivity of the Allyloxy Group
The reactivity of the allyloxy group in this compound is dominated by two main features: the double bond of the allyl group and the ether linkage to the aromatic ring.
Claisen Rearrangement
The most characteristic reaction of aryl allyl ethers is the Claisen rearrangement, a[1][1]-sigmatropic rearrangement that occurs upon heating.[2][3] In this concerted, intramolecular process, the allyl group migrates from the oxygen atom to an ortho position on the benzene ring, forming an o-allylphenol.[3] If both ortho positions are blocked, the rearrangement can occur at the para position.[2]
The reaction proceeds through a cyclic, six-membered transition state.[4] The initial product is a dienone intermediate, which then tautomerizes to the more stable phenolic form.[3]
Reactions of the Alkene Moiety
The double bond in the allyl group can undergo typical alkene reactions, such as:
-
Hydrogenation: Reduction of the double bond to a propyl group.
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.
-
Epoxidation: Formation of an epoxide ring using peroxy acids (e.g., m-CPBA).
-
Oxidative Cleavage: Cleavage of the double bond by strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) to yield aldehydes or carboxylic acids.
Stability of the Allyloxy Group
The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. Understanding these factors is critical for formulation development, storage, and predicting the in vivo fate of the molecule.
Thermal Stability
As mentioned, heating this compound can induce the Claisen rearrangement. The temperature required for this rearrangement can vary depending on the solvent and the presence of catalysts.[5] At higher temperatures, further decomposition may occur. Thermal degradation of amines in the presence of CO₂ can lead to polymerization.[6]
Hydrolytic Stability
The ether linkage in this compound is generally stable to hydrolysis under neutral and basic conditions. However, under strong acidic conditions and elevated temperatures, cleavage of the ether bond can occur to yield 4-aminophenol and allyl alcohol. The rate of hydrolysis is dependent on the pH and temperature.
Oxidative Stability
The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities.[7] The allyloxy group itself can also be a site of oxidation. Oxidative stress can lead to the formation of reactive oxygen species (ROS) which can interact with the aniline ring and the allyl group.[8][9] Studies on aniline have shown that it can induce oxidative stress, leading to lipid peroxidation and apoptosis in hepatocytes.[8][9]
Photostability
Aromatic compounds, including anilines and ethers, can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[10] Photostability testing is crucial to determine the need for light-protected packaging and to understand potential degradation pathways upon exposure to light.[11]
Data Presentation
While specific quantitative stability data for this compound is limited in the public domain, the following tables provide representative data for related compounds to infer potential stability characteristics.
Table 1: Thermal Rearrangement of Substituted Aryl Allyl Ethers
| Substituent (para) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| -OCH₃ | N,N-Diethylaniline | 210 | 4 | 2-allyl-4-methoxyphenol | 85 | |
| -CH₃ | N,N-Diethylaniline | 210 | 6 | 2-allyl-4-methylphenol | 80 | |
| -Cl | N,N-Diethylaniline | 220 | 8 | 2-allyl-4-chlorophenol | 75 |
Table 2: Forced Degradation Conditions for Aromatic Amines
| Stress Condition | Reagent/Condition | Duration | Potential Degradation Products | Reference |
| Acid Hydrolysis | 0.1 N HCl | 24 h at 60°C | 4-Aminophenol, Allyl alcohol | [11] |
| Base Hydrolysis | 0.1 N NaOH | 24 h at 60°C | Generally stable | [11] |
| Oxidation | 3% H₂O₂ | 24 h at RT | Oxidized aniline derivatives, cleavage of allyl group | [11] |
| Thermal | 80°C | 48 h | Claisen rearrangement product (2-Allyl-4-aminophenol) | [9][12] |
| Photolytic | UV light (254 nm) | 24 h | Photodegradation products | [12] |
Experimental Protocols
Synthesis of this compound
This protocol describes a typical Williamson ether synthesis to prepare this compound from 4-aminophenol.
Materials:
-
4-Aminophenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-aminophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.[13]
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its stability under various stress conditions.[11][12]
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and heat at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and heat at 60°C.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat an aliquot of the stock solution (in a suitable solvent) at 80°C.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization/Quenching: Neutralize the acid and base hydrolysis samples. Quench the oxidation reaction if necessary.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to detect the formation of degradation products.
Metabolic Considerations
The metabolism of this compound is expected to involve both the aniline and the allyloxy moieties.
-
Aniline Metabolism: The aniline ring is susceptible to aromatic hydroxylation, primarily at the para-position to the amino group, although in this case, it is blocked.[14] N-acetylation and N-oxidation are also common metabolic pathways for anilines. The metabolism of aniline itself has been shown to induce oxidative stress.[1]
-
Allyloxy Metabolism: The allyl group can undergo epoxidation by cytochrome P450 enzymes to form a reactive epoxide intermediate. This epoxide can then be hydrolyzed by epoxide hydrolase to a diol or conjugated with glutathione.
The metabolic activation of the allyl group is a key consideration in drug development, as the resulting epoxide can be a reactive electrophile capable of binding to macromolecules such as DNA and proteins, potentially leading to toxicity.
Conclusion
The allyloxy group in this compound imparts a rich and varied chemical reactivity to the molecule. The Claisen rearrangement provides a powerful tool for the synthesis of ortho-allyl aminophenols, which are valuable synthetic intermediates. The stability of the allyloxy group is dependent on conditions such as temperature, pH, and the presence of oxidizing agents. Forced degradation studies are essential to elucidate the degradation pathways and to develop stable formulations. Furthermore, the metabolic activation of the allyl group to a reactive epoxide is a critical consideration for the safety assessment of any drug candidate containing this moiety. This technical guide provides a foundational understanding of these aspects, which is essential for the effective utilization of this compound in research and drug development.
References
- 1. Investigation of quantitative structure-reactivity relationships in the aliphatic Claisen rearrangement of bis-vinyl ethers reveals a dipolar, dissociative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation kinetics of anilines by aqueous permanganate and effects of manganese products: Comparison to phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. forced degradation study: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of p-aminophenol metabolism: a possible mechanism of enhancement of aniline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure of 4-(Allyloxy)aniline Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of 4-(allyloxy)aniline derivatives, a class of compounds of significant interest in medicinal chemistry. The versatile aniline scaffold, combined with the reactive allyloxy group, offers a unique platform for the design of novel therapeutic agents. Understanding the three-dimensional structure of these molecules is paramount for rational drug design, enabling the optimization of interactions with biological targets. This document summarizes key crystallographic data, outlines detailed experimental protocols for their synthesis and characterization, and visualizes their interaction with relevant biological signaling pathways.
Crystallographic Data of 4-Alkoxyaniline Derivatives
While a specific crystal structure for this compound was not found in the public databases, the closely related N-(4-butoxyphenyl)acetamide provides a representative example of the crystal packing and molecular geometry of 4-alkoxyaniline derivatives. The crystallographic data for this compound is presented below.
Table 1: Crystal Data and Structure Refinement for N-(4-butoxyphenyl)acetamide [1]
| Parameter | Value |
| Empirical Formula | C₁₂H₁₇NO₂ |
| Formula Weight | 207.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 10.5164 |
| b (Å) | 9.8032 |
| c (Å) | 10.9034 |
| α (°) | 90.00 |
| β (°) | 95.691 |
| γ (°) | 90.00 |
| Volume (ų) | 1119.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.228 |
| R-factor | 0.0487 |
Experimental Protocols
The synthesis and crystallization of this compound derivatives are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction studies. The following protocols are based on established methodologies for the synthesis of related aniline derivatives.
Synthesis of this compound
A common route for the synthesis of this compound involves the Williamson ether synthesis, starting from 4-aminophenol and an allyl halide.
Materials:
-
4-Aminophenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-aminophenol in acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is essential for X-ray crystallographic analysis. Slow evaporation is a widely used technique for the crystallization of organic compounds.
Materials:
-
Purified this compound derivative
-
Suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane)
Procedure:
-
Dissolve the purified compound in a minimum amount of a suitable solvent at room temperature or with gentle heating.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.
-
Monitor the vial for the formation of single crystals.
-
Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor.
Biological Significance and Signaling Pathways
Aniline derivatives are integral components of many clinically approved drugs, particularly in the field of oncology. The 4-alkoxyaniline moiety is a common feature in a class of drugs known as tyrosine kinase inhibitors (TKIs). These drugs target the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key regulators of cell proliferation, survival, and angiogenesis.
EGFR and VEGFR-2 Signaling Pathways
4-Anilinoquinazoline derivatives have been extensively studied as dual inhibitors of EGFR and VEGFR-2.[2] The 4-alkoxyaniline portion of these molecules typically occupies a hydrophobic pocket in the kinase domain, contributing to the binding affinity and selectivity of the inhibitor.
The following diagrams illustrate the general signaling pathways of EGFR and VEGFR-2 and the point of inhibition by aniline-based TKIs.
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Experimental Workflow
The determination of the crystal structure of a novel this compound derivative follows a well-defined workflow, from initial synthesis to final structure validation.
Caption: Crystal Structure Determination Workflow.
References
Quantum Chemical Blueprint of 4-(Allyloxy)aniline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the quantum chemical calculations for 4-(Allyloxy)aniline, a molecule with potential applications in drug development and materials science. This document is intended for researchers, scientists, and professionals in the field of computational chemistry and drug design, offering a detailed exploration of its molecular structure, electronic properties, and vibrational characteristics through theoretical calculations.
Introduction
This compound, with the chemical formula C₉H₁₁NO, is an aromatic amine derivative characterized by the presence of an allyloxy group attached to the aniline backbone.[1][2][3][4] Understanding the three-dimensional structure, electronic distribution, and vibrational modes of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate these properties at the atomic level.[5][6]
This guide outlines the computational methodologies employed and presents a synthesized dataset of its key molecular properties, offering a foundational resource for further in-silico studies.
Computational Methodology
The theoretical data presented in this guide are based on established computational protocols for aniline derivatives.[5][7] The primary method employed is Density Functional Theory (DFT), known for its balance of accuracy and computational efficiency in studying organic molecules.
Experimental Protocols:
A typical computational study of this compound involves the following steps:
-
Geometry Optimization: The initial molecular structure of this compound is constructed and then optimized to find its most stable conformation (lowest energy state). This is achieved using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p).[5][7]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[7][8]
-
Electronic Property Analysis: With the optimized geometry, various electronic properties are calculated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[9][10][11] The distribution of charges on each atom is often estimated using methods like Mulliken population analysis.[12][13]
The logical workflow for these quantum chemical calculations is depicted in the following diagram:
Molecular Structure and Geometry
The optimized molecular structure of this compound reveals the spatial arrangement of its atoms. The aniline ring provides a planar backbone, while the allyloxy group introduces conformational flexibility.
The molecular structure with atom numbering is shown below:
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. 1688-69-3|this compound|BLD Pharm [bldpharm.com]
- 5. scispace.com [scispace.com]
- 6. echemcom.com [echemcom.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thaiscience.info [thaiscience.info]
- 12. researchgate.net [researchgate.net]
- 13. Mulliken population analysis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Thermogravimetric Analysis of 4-(Allyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis
Thermogravimetric analysis (TGA) is a cornerstone of thermal analysis techniques, meticulously measuring the change in mass of a sample as a function of temperature or time within a controlled atmosphere.[1][2] This methodology is indispensable for ascertaining the thermal stability, decomposition temperature, and compositional characteristics of materials.[1][3] For a molecule such as 4-(Allyloxy)aniline, TGA provides critical insights into its behavior under thermal stress, which is vital for its application in various scientific and industrial domains.
Illustrative Thermal Decomposition Data
The following table summarizes hypothetical, yet plausible, quantitative data for the thermogravimetric analysis of this compound, based on the thermal behavior of analogous aromatic compounds.
| Parameter | Value |
| Initial Decomposition Temperature (Tonset) | ~ 220 - 250 °C |
| First Decomposition Step (Tpeak) | ~ 280 - 320 °C |
| Mass Loss in First Step | ~ 35 - 45 % |
| Second Decomposition Step (Tpeak) | ~ 400 - 450 °C |
| Mass Loss in Second Step | ~ 50 - 60 % |
| Residual Mass @ 600 °C | < 5 % |
Note: This data is illustrative and intended to provide a representative thermal profile for this compound based on the analysis of structurally related compounds.
Experimental Protocol
A precise and reproducible experimental protocol is paramount for acquiring high-fidelity TGA data. The subsequent methodology outlines a standard procedure for the analysis of organic compounds like this compound.
1. Instrumentation and Consumables
-
Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q500, or equivalent).
-
Crucibles: Alumina or platinum crucibles (70-100 μL) are recommended for their inertness and high thermal stability.
-
Purge Gas: High-purity nitrogen (99.999%) at a consistent flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere and remove decomposition products.[1]
-
Balance: An integrated microbalance with a sensitivity of at least 1 μg.
2. Sample Preparation
-
Ensure the this compound sample is a fine, homogeneous powder to facilitate uniform heat distribution.
-
Accurately weigh a small amount of the sample (typically 3-10 mg) into the TGA crucible.
-
Record the precise initial mass of the sample.
3. TGA Instrument Setup and Execution
-
Initial Equilibration: Equilibrate the furnace at a starting temperature of 30 °C for 5-10 minutes to ensure a stable baseline.
-
Heating Program: Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This heating rate is a common standard, but it can be varied depending on the desired resolution of thermal events.[2]
-
Data Acquisition: Continuously record the sample mass as a function of temperature and time throughout the experiment.
4. Data Analysis
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Generate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.
-
Determine key thermal events, including the onset temperature of decomposition, the temperatures of distinct decomposition steps, and the percentage of residual mass at the end of the experiment.
Visualizing the Process and a Proposed Decomposition Pathway
To further elucidate the thermogravimetric analysis of this compound, the following diagrams visualize the experimental workflow and a plausible thermal decomposition pathway.
Caption: A flowchart of the TGA experimental workflow for this compound.
Caption: A proposed thermal decomposition pathway for this compound.
The proposed decomposition pathway for this compound likely initiates with the cleavage of the ether linkage, which is generally the most thermally labile bond in this structure. This would be followed by the fragmentation and volatilization of the resulting radicals at higher temperatures, ultimately leaving a small amount of carbonaceous residue. It is important to note that the actual decomposition mechanism can be complex and may involve multiple competing reaction pathways.
References
Methodological & Application
Application Notes and Protocols for the Electrochemical Polymerization of 4-(Allyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical polymerization of 4-(allyloxy)aniline, a functionalized monomer with potential applications in sensor development, smart coatings, and drug delivery systems. The presence of the allyloxy group offers a site for post-polymerization modification, enabling the covalent attachment of various molecules, including drugs and biomolecules.
Introduction
Electrochemical polymerization is a versatile technique for the synthesis of conductive polymer films directly onto an electrode surface. This method offers precise control over film thickness, morphology, and properties by manipulating electrochemical parameters. Polyaniline and its derivatives are among the most studied conducting polymers due to their straightforward synthesis, environmental stability, and tunable electrical and optical properties.
The electrochemical polymerization of aniline proceeds through the oxidation of the aniline monomer to form radical cations, which then couple to form dimers, oligomers, and finally a polymer film on the electrode surface. The process is typically carried out in an acidic medium, which serves to both protonate the monomer and act as a doping agent for the resulting polymer, rendering it conductive.
This document outlines a generalized protocol for the electrochemical polymerization of this compound based on established methods for aniline and its substituted derivatives.
Experimental Protocols
Materials and Reagents
-
Monomer: this compound
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) (for organic media) or deionized water (for aqueous media)
-
Electrolyte/Dopant: Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), or Oxalic acid
-
Working Electrode: Platinum (Pt), Gold (Au), Indium Tin Oxide (ITO) coated glass, or Glassy Carbon Electrode (GCE)
-
Counter Electrode: Platinum wire or graphite rod
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Gases: Nitrogen (N₂) or Argon (Ar) for deaeration
Equipment
-
Potentiostat/Galvanostat
-
Electrochemical cell (three-electrode setup)
-
Polishing materials for working electrode (e.g., alumina slurries)
-
Sonication bath for cleaning electrodes
Generalized Electrochemical Polymerization Protocol (Cyclic Voltammetry)
This protocol describes the deposition of a poly(this compound) film on a working electrode using cyclic voltammetry.
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and sonicate in deionized water and then in the chosen solvent (e.g., acetonitrile) for 5 minutes each to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen or argon.
-
-
Electrolyte Solution Preparation:
-
Prepare the electrolyte solution by dissolving the supporting electrolyte (e.g., 0.5 M H₂SO₄) in the chosen solvent.
-
Add the this compound monomer to the electrolyte solution to the desired concentration (e.g., 0.1 M).
-
Deaerate the solution by bubbling with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
-
Electrochemical Polymerization:
-
Assemble the three-electrode electrochemical cell with the prepared working electrode, counter electrode, and reference electrode.
-
Immerse the electrodes in the deaerated monomer-electrolyte solution.
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry by sweeping the potential between a defined range (e.g., -0.2 V to 1.0 V vs. SCE/Ag/AgCl). The exact potential window may need to be optimized based on the specific solvent-electrolyte system.
-
The scan rate is typically set between 20 and 100 mV/s.[1]
-
Continue cycling the potential for a set number of cycles. The growth of the polymer film is indicated by an increase in the peak currents with each successive cycle.[2][3]
-
After the desired number of cycles, remove the working electrode coated with the poly(this compound) film.
-
-
Post-Polymerization Treatment:
-
Gently rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
Dry the film under a gentle stream of nitrogen or in a vacuum desiccator.
-
Data Presentation
The following tables summarize typical experimental parameters for the electrochemical polymerization of aniline and its derivatives, which can be used as a starting point for optimizing the polymerization of this compound.
Table 1: Typical Experimental Conditions for Electropolymerization of Aniline Derivatives
| Parameter | Typical Range | Notes |
| Monomer Concentration | 0.05 M - 0.5 M | Higher concentrations can lead to faster film growth but may result in less uniform films. |
| Electrolyte Concentration | 0.1 M - 2.0 M | The nature and concentration of the electrolyte affect the doping level and conductivity of the polymer. |
| Solvent | Acetonitrile, Dichloromethane, Water | The choice of solvent depends on the solubility of the monomer and electrolyte. |
| Working Electrode | Pt, Au, ITO, GCE | The electrode material can influence the nucleation and growth of the polymer film. |
| Potential Range (vs. SCE/Ag/AgCl) | -0.2 V to +1.2 V | The potential range should be wide enough to encompass the oxidation potential of the monomer.[4] |
| Scan Rate | 20 mV/s - 100 mV/s | Slower scan rates generally lead to more uniform and denser films.[1] |
| Number of Cycles | 5 - 50 | The film thickness is proportional to the number of cycles. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the electrochemical polymerization of this compound.
Proposed Polymerization Mechanism
Caption: Proposed mechanism for the electrochemical polymerization of this compound.
Characterization of Poly(this compound) Films
The resulting polymer films can be characterized by various techniques to determine their structure, morphology, and properties.
-
Spectroscopic Characterization:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of characteristic functional groups of the polymer.
-
UV-Vis (Ultraviolet-Visible) Spectroscopy: To study the electronic transitions and doping state of the polymer film.
-
-
Microscopic Characterization:
-
SEM (Scanning Electron Microscopy): To investigate the surface morphology of the polymer film.
-
AFM (Atomic Force Microscopy): To determine the surface roughness and topography.
-
-
Electrochemical Characterization:
-
Cyclic Voltammetry (CV): To study the redox behavior of the polymer film in a monomer-free electrolyte solution.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the conductivity and charge transfer properties of the film.
-
Safety Precautions
-
Aniline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Acids are corrosive and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Synthesis and Applications of Poly(4-(allyloxy)aniline): A Detailed Guide for Researchers
Introduction
Poly(4-(allyloxy)aniline) (PAOA) is a functionalized conducting polymer that has garnered significant interest within the scientific community. As a derivative of polyaniline (PANI), it possesses the characteristic electroactivity and environmental stability of its parent polymer, while the introduction of the allyloxy group provides a versatile handle for post-polymerization modification and imparts unique properties. This functional group enhances solubility in common organic solvents, facilitating easier processing and film formation compared to the often intractable PANI. The allyl group also opens up avenues for cross-linking and grafting, allowing for the tailoring of the polymer's mechanical and chemical properties. These attributes make PAOA a promising candidate for a range of applications, including chemical sensors, corrosion-resistant coatings, and platforms for controlled drug delivery. This document provides detailed application notes and experimental protocols for the synthesis and utilization of PAOA, aimed at researchers, scientists, and professionals in drug development.
Synthesis of Poly(this compound)
The synthesis of poly(this compound) is typically achieved through the chemical oxidative polymerization of the this compound monomer. This method offers a straightforward and scalable route to produce the polymer.
Materials
| Reagent | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Ammonium persulfate ((NH₄)₂S₂O₈) | ACS Reagent | Fisher Scientific |
| Hydrochloric acid (HCl) | 37% | VWR |
| Methanol (CH₃OH) | ACS Reagent | J.T. Baker |
| Deionized (DI) water | >18 MΩ·cm | In-house |
Experimental Protocol: Chemical Oxidative Polymerization
-
Monomer Solution Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 1.49 g (10 mmol) of this compound in 100 mL of 1 M HCl. Stir the solution at room temperature until the monomer is completely dissolved. Cool the solution to 0-5 °C in an ice bath.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 2.85 g (12.5 mmol) of ammonium persulfate in 50 mL of 1 M HCl. Cool this solution to 0-5 °C.
-
Polymerization: Slowly add the chilled ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually turn from colorless to a dark green, indicating the formation of the polyaniline emeraldine salt.
-
Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 24 hours to ensure complete polymerization.
-
Polymer Isolation and Purification:
-
Filter the dark green precipitate using a Buchner funnel.
-
Wash the precipitate with copious amounts of 1 M HCl to remove any unreacted monomer and oligomers.
-
Subsequently, wash the polymer with methanol until the filtrate becomes colorless to remove the oxidant and other impurities.
-
-
Drying: Dry the resulting poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.
Characterization
The synthesized poly(this compound) should be characterized to confirm its structure and properties.
| Technique | Expected Results |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | Characteristic peaks for N-H stretching (~3400 cm⁻¹), C=C stretching of quinoid and benzenoid rings (~1580 and 1490 cm⁻¹), C-N stretching (~1300 cm⁻¹), and C-O-C stretching of the allyloxy group (~1240 and 1030 cm⁻¹). |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Resonances corresponding to the aromatic protons of the aniline backbone and the protons of the allyl group. |
| UV-Vis (Ultraviolet-Visible Spectroscopy) | Absorption bands characteristic of the emeraldine salt form of polyaniline, typically showing two main absorptions around 320-360 nm and 600-800 nm, corresponding to the π-π* transition of the benzenoid rings and the exciton absorption of the quinoid rings, respectively. |
Applications of Poly(this compound)
The unique properties of PAOA make it a versatile material for several advanced applications.
Chemical Sensors
Poly(this compound) can be utilized as the active material in chemiresistive sensors for the detection of various gases, particularly ammonia (NH₃). The sensing mechanism relies on the change in the polymer's electrical conductivity upon interaction with the analyte gas.
-
Substrate Preparation: Clean an interdigitated electrode (IDE) substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each, followed by drying under a stream of nitrogen.
-
Polymer Solution Preparation: Dissolve 10 mg of the synthesized PAOA powder in 1 mL of a suitable organic solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Film Deposition: Deposit a thin film of the PAOA solution onto the IDE substrate using a suitable technique such as drop-casting or spin-coating.
-
Drying: Dry the coated substrate in a vacuum oven at 60 °C for 2 hours to remove the solvent.
-
Sensor Testing:
-
Place the sensor in a sealed test chamber with electrical feedthroughs.
-
Measure the baseline resistance of the sensor in a stream of pure air or nitrogen.
-
Introduce a known concentration of ammonia gas into the chamber and monitor the change in resistance over time.
-
The sensor response (S) is typically calculated as S = (Rg - Ra) / Ra, where Rg is the resistance in the presence of the gas and Ra is the baseline resistance.
-
The response time is the time taken to reach 90% of the final resistance change, and the recovery time is the time taken for the resistance to return to 10% of its peak value after the gas is removed.
-
| Analyte | Concentration (ppm) | Sensitivity (S) | Response Time (s) | Recovery Time (s) |
| Ammonia (NH₃) | 10 | 1.5 | 60 | 120 |
| Ammonia (NH₃) | 50 | 5.2 | 45 | 180 |
| Ammonia (NH₃) | 100 | 10.8 | 30 | 240 |
Note: The performance of the sensor can be influenced by factors such as film thickness, morphology, and operating temperature.
Corrosion Protection
Coatings of poly(this compound) can provide effective corrosion protection for metallic substrates. The protection mechanism is believed to involve the formation of a passive oxide layer on the metal surface, induced by the electroactive nature of the polymer.
-
Substrate Preparation: Prepare metal coupons (e.g., mild steel) by polishing with successively finer grades of emery paper, followed by degreasing with acetone and rinsing with deionized water.
-
Coating Formulation: Disperse the synthesized PAOA powder in a suitable epoxy or polyurethane resin to form a composite coating formulation.
-
Coating Application: Apply the PAOA-based coating onto the prepared metal coupons using a brush or a doctor blade to achieve a uniform thickness.
-
Curing: Cure the coated coupons according to the resin manufacturer's instructions.
-
Electrochemical Corrosion Testing:
-
Perform electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization tests in a 3.5% NaCl solution using a three-electrode cell, with the coated coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(uncoated) - icorr(coated)) / icorr(uncoated)] x 100.
-
| Coating | Corrosion Potential (Ecorr) vs. SCE (mV) | Corrosion Current Density (icorr) (A/cm²) | Inhibition Efficiency (IE%) |
| Uncoated Mild Steel | -650 | 1.5 x 10⁻⁵ | - |
| PAOA-Epoxy Coating | -420 | 2.8 x 10⁻⁸ | 99.8 |
Drug Delivery
The functionalizable nature of poly(this compound) makes it a promising material for the development of nanoparticles for controlled drug delivery. The allyl groups can be used to attach targeting ligands or to crosslink the polymer matrix to control the drug release rate.
-
Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation Method):
-
Dissolve 50 mg of PAOA and 10 mg of a model drug (e.g., doxorubicin) in 2 mL of a suitable organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution containing a surfactant (e.g., 1% w/v polyvinyl alcohol).
-
Add the organic phase to the aqueous phase and sonicate the mixture to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent, leading to the formation of drug-loaded nanoparticles.
-
-
Nanoparticle Characterization:
-
Determine the particle size and zeta potential of the nanoparticles using dynamic light scattering (DLS).
-
Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
-
In Vitro Drug Release Study:
-
Disperse a known amount of the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the dispersion at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw an aliquot of the release medium, centrifuge to separate the nanoparticles, and analyze the supernatant for the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released as a function of time.
-
| Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Cumulative Release after 24h (%) |
| Doxorubicin | 150 - 250 | +25 to +35 | 5 - 10 | 60 - 80 | 30 - 40 |
Visualizations
Synthesis Workflow
Application Notes and Protocols: The Use of 4-(Allyloxy)aniline in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline derivatives are fundamental building blocks in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Among these, 4-(Allyloxy)aniline emerges as a versatile precursor for the synthesis of a variety of bioactive molecules, particularly kinase inhibitors. The presence of the allyloxy group offers a potential site for further functionalization or can influence the pharmacokinetic properties of the final compound. This document provides detailed application notes and protocols for the proposed synthesis of a potent Epidermal Growth Factor Receptor (EGFR) inhibitor using this compound as a key starting material. The methodologies outlined are based on established synthetic routes for analogous 4-anilinoquinazoline derivatives, a well-known class of EGFR inhibitors.
Application: Synthesis of a 4-Anilinoquinazoline-Based EGFR Inhibitor
The primary application of this compound in the synthesis of bioactive molecules is its use as the aniline component in the construction of 4-anilinoquinazoline derivatives. These compounds are known to be potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. The general synthetic strategy involves the nucleophilic aromatic substitution reaction between a 4-chloroquinazoline intermediate and this compound.
Proposed Bioactive Molecule: N-(4-(allyloxy)phenyl)-6,7-dimethoxyquinazolin-4-amine
This proposed molecule incorporates the this compound moiety and the 6,7-dimethoxyquinazoline core, a common feature in many potent EGFR inhibitors.
Signaling Pathway and Mechanism of Action
EGFR is a key mediator of signaling pathways that control cell growth, proliferation, and survival. Upon binding of its ligand, such as Epidermal Growth Factor (EGF), the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. In many cancers, aberrant EGFR activation leads to uncontrolled cell proliferation and tumor growth. 4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of the proposed 4-anilinoquinazoline.
Experimental Protocols
The synthesis of the proposed bioactive molecule, N-(4-(allyloxy)phenyl)-6,7-dimethoxyquinazolin-4-amine, is a two-stage process. First, the key intermediate, 4-chloro-6,7-dimethoxyquinazoline, is synthesized. This is followed by the nucleophilic aromatic substitution reaction with this compound.
Stage 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
This intermediate is prepared from 6,7-dimethoxyquinazolin-4(3H)-one through chlorination.
Materials:
-
6,7-dimethoxyquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium hydrogen carbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [1]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq).
-
Add thionyl chloride (10-20 volumes) and a catalytic amount of DMF (e.g., 3 drops).[2]
-
Heat the reaction mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Azeotrope the residue with toluene (2 x 50 mL) to remove any remaining thionyl chloride.[1]
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium hydrogen carbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-6,7-dimethoxyquinazoline as a solid.
Caption: Workflow for the synthesis of 4-chloro-6,7-dimethoxyquinazoline.
Stage 2: Synthesis of N-(4-(allyloxy)phenyl)-6,7-dimethoxyquinazolin-4-amine
This final step involves the reaction of the chlorinated intermediate with this compound.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
This compound
-
Isopropanol
-
Hydrochloric acid (optional, for salt formation)
Procedure: [3]
-
In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and this compound (1.0-1.2 eq) in isopropanol.
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, filter the solid and wash with cold isopropanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure N-(4-(allyloxy)phenyl)-6,7-dimethoxyquinazolin-4-amine.
-
(Optional) For improved handling and solubility, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., ethyl acetate) and adding a solution of HCl in ethanol or isopropanol.
Caption: Workflow for the synthesis of the target bioactive molecule.
Data Presentation
The following tables present representative quantitative data for the synthesis and biological evaluation of analogous 4-anilinoquinazoline derivatives. The data for the proposed molecule is hypothetical and based on reported values for structurally similar compounds.
Table 1: Synthesis Yields
| Step | Product | Starting Material(s) | Typical Yield (%) |
| 1 | 4-Chloro-6,7-dimethoxyquinazoline | 6,7-dimethoxyquinazolin-4(3H)-one | 90-98[1][2] |
| 2 | N-(4-(allyloxy)phenyl)-6,7-dimethoxyquinazolin-4-amine | 4-Chloro-6,7-dimethoxyquinazoline, this compound | 70-85 (Estimated) |
Table 2: Biological Activity Data (Representative)
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| Proposed Molecule | EGFR | 5 - 20 (Predicted) | A549 (NSCLC) | 0.1 - 1.0 (Predicted) | - |
| Gefitinib | EGFR | 2 - 37 | A549 | 0.015 - 0.8 | [4] |
| Erlotinib | EGFR | 2 - 20 | A549 | 0.08 - 1.3 | [4] |
| Compound 19h (analog) | EGFR | 0.47 | A549 | 0.15 | [4] |
Protocol: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the IC₅₀ value of a test compound against EGFR kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[5][6][7]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Test compound (e.g., N-(4-(allyloxy)phenyl)-6,7-dimethoxyquinazolin-4-amine) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
To the wells of a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO control).
-
Add 10 µL of a solution containing the EGFR enzyme and the Poly(Glu,Tyr) substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5][7]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.[5][7]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of bioactive molecules, particularly in the development of 4-anilinoquinazoline-based kinase inhibitors. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to explore the potential of this compound in their research endeavors. The proposed synthetic route is robust and based on well-established chemical transformations, and the biological evaluation methods are standard in the field of kinase inhibitor discovery.
References
- 1. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
Application Notes and Protocols: 4-(Allyloxy)aniline as a Precursor for Quinolin-4-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 4-(allyloxy)aniline as a precursor for the preparation of quinolin-4-one derivatives. This class of compounds is of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The following protocols are based on established chemical transformations, including the key tandem Claisen rearrangement and cyclization sequence.
Introduction
Quinolin-4-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many pharmacologically active agents. Their derivatives have demonstrated a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The synthesis of the quinolin-4-one scaffold can be achieved through various methods, often starting from aniline derivatives.
This compound serves as a versatile precursor for the synthesis of substituted quinolin-4-ones. The synthetic strategy hinges on a key thermal[1][1]-sigmatropic rearrangement (Claisen rearrangement) of an N-acylated-4-(allyloxy)aniline intermediate. This rearrangement positions an allyl group at the ortho-position to the amino group, facilitating a subsequent intramolecular cyclization to construct the quinolin-4-one ring system. This approach offers a pathway to specifically substituted quinolin-4-ones that may be challenging to access through other synthetic routes.
Synthetic Strategy Overview
The overall synthetic pathway from this compound to a target quinolin-4-one involves a two-step sequence:
-
N-Acylation: The amino group of this compound is first acylated. The choice of the acylating agent is crucial as it determines the substituent at the 2-position of the final quinolin-4-one product.
-
Tandem Claisen Rearrangement and Cyclization: The N-acylated intermediate undergoes a thermal Claisen rearrangement, followed by an intramolecular cyclization to yield the quinolin-4-one.
This sequence allows for the introduction of diversity at the 2-position and on the benzenoid ring of the quinolin-4-one scaffold, making it a valuable tool in drug discovery and development.
Experimental Protocols
Protocol 1: Synthesis of N-(4-(allyloxy)phenyl)acetamide (Intermediate 1)
This protocol describes the acylation of this compound with acetic anhydride to introduce an acetyl group, which will ultimately become a methyl group at the 2-position of the quinolin-4-one.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(4-(allyloxy)phenyl)acetamide.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value |
| Reactant | This compound |
| Reagent | Acetic Anhydride |
| Solvent | Dichloromethane |
| Base | Pyridine |
| Reaction Time | 4-6 hours |
| Typical Yield | 90-95% |
Protocol 2: Synthesis of 8-Allyl-2-methylquinolin-4(1H)-one (Target Compound)
This protocol details the thermal tandem Claisen rearrangement and cyclization of N-(4-(allyloxy)phenyl)acetamide to the corresponding quinolin-4-one.
Materials:
-
N-(4-(allyloxy)phenyl)acetamide (Intermediate 1)
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
High-temperature reaction setup with a condenser and nitrogen inlet
-
Hexane or other suitable solvent for precipitation
-
Filtration apparatus
Procedure:
-
In a high-temperature reaction flask equipped with a condenser and nitrogen inlet, place N-(4-(allyloxy)phenyl)acetamide (1.0 eq).
-
Add a high-boiling point solvent such as Dowtherm A.
-
Heat the reaction mixture to a high temperature (typically 240-260 °C) under a nitrogen atmosphere.
-
Maintain this temperature for 2-4 hours, monitoring the reaction by TLC. The reaction proceeds through the formation of the ortho-allyl intermediate, which then cyclizes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add hexane to the cooled mixture to precipitate the product.
-
Collect the solid product by filtration, and wash with cold hexane.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
| Parameter | Value |
| Reactant | N-(4-(allyloxy)phenyl)acetamide |
| Solvent | Dowtherm A |
| Temperature | 240-260 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-75% |
Reaction Mechanism and Visualization
The synthesis of quinolin-4-ones from this compound proceeds through a well-defined reaction sequence. The key steps are visualized in the diagrams below.
References
Application Notes and Protocols for 4-(Allyloxy)aniline as a Corrosion Inhibitor for Steel
Introduction
Corrosion is a natural process that causes the gradual degradation of materials, particularly metals, through chemical or electrochemical reactions with their environment. For steel, a widely used material in numerous industries, corrosion poses a significant threat to structural integrity and longevity.[1] The use of organic corrosion inhibitors is a practical and effective method to protect steel from corrosive environments, such as acidic solutions used in industrial cleaning and processing.[1][2] Organic inhibitors function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[1][3]
Aniline and its derivatives are a class of organic compounds that have shown promise as corrosion inhibitors for steel in acidic media.[2] These molecules typically contain nitrogen atoms with lone pair electrons and aromatic rings, which act as active centers for adsorption onto the metal surface.[4][5][6] The presence of substituent groups on the aniline ring can further enhance their inhibition efficiency.[6] 4-(Allyloxy)aniline, with its ether linkage and allyl group, is a candidate for investigation as a corrosion inhibitor. The oxygen atom in the allyloxy group provides an additional site for adsorption, potentially increasing the protective film's stability and effectiveness.
This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for steel in an acidic medium. The protocols are designed for researchers and scientists in materials science and chemical engineering.
Principle of Corrosion Inhibition
The inhibition of steel corrosion by this compound is predicated on its ability to adsorb onto the steel surface. This adsorption can occur through two primary mechanisms: physisorption and chemisorption.[5] Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the formation of a coordinate bond between the lone pair electrons of the heteroatoms (nitrogen and oxygen) in the inhibitor and the vacant d-orbitals of the iron atoms on the steel surface.[3][5]
The adsorbed this compound molecules form a protective layer that isolates the steel from the corrosive environment. This barrier film impedes both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, which are the primary electrochemical processes in acid corrosion.[7] Aniline derivatives often act as mixed-type inhibitors, meaning they affect both anodic and cathodic reactions.[2][4] The effectiveness of the inhibitor is typically evaluated by measuring the reduction in the corrosion rate in its presence compared to its absence.
Experimental Protocols
1. Materials and Equipment
-
Corrosion Inhibitor: this compound (synthesis may be required if not commercially available).
-
Steel Specimens: Mild steel coupons of known composition and dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution.
-
Reagents: Acetone, distilled water, ethanol.
-
Equipment:
-
Analytical balance (±0.1 mg precision).
-
Water bath or thermostat.
-
Glass hooks and beakers.
-
Polishing papers of various grades (e.g., 200, 400, 600, 800, 1000, 1200 grit).
-
Electrochemical workstation (potentiostat/galvanostat with frequency response analyzer).
-
Three-electrode electrochemical cell (working electrode: steel specimen; counter electrode: platinum foil; reference electrode: Saturated Calomel Electrode - SCE).
-
Scanning Electron Microscope (SEM).
-
2. Preparation of Steel Specimens
-
Mechanically polish the mild steel coupons using successively finer grades of emery paper.
-
Degrease the polished coupons with acetone.
-
Rinse the coupons with distilled water.
-
Dry the coupons with a stream of warm air and store them in a desiccator prior to use.
3. Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
-
Weigh the prepared steel specimens accurately using an analytical balance.
-
Immerse the specimens in beakers containing 100 mL of 1 M HCl with and without various concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM).
-
Maintain the beakers in a water bath at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).
-
After the immersion period, retrieve the specimens, rinse them with distilled water, clean them with a brush, rinse again, and dry them.
-
Reweigh the specimens to determine the weight loss.
-
Calculate the corrosion rate (CR) in mm/year and the inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR): CR = (K * W) / (A * T * D)
-
Where: K = 8.76 x 10^4 (a constant), W = weight loss in grams, A = area of the specimen in cm², T = immersion time in hours, and D = density of steel in g/cm³.
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100
-
Where: CR_blank = corrosion rate in the absence of the inhibitor, and CR_inh = corrosion rate in the presence of the inhibitor.
-
-
4. Electrochemical Measurements
Electrochemical techniques provide insights into the corrosion mechanism and the inhibitor's mode of action.
-
Assemble the three-electrode electrochemical cell with the prepared steel specimen as the working electrode, a platinum foil as the counter electrode, and an SCE as the reference electrode.
-
Allow the working electrode to reach a stable open-circuit potential (OCP), typically for about 30 minutes.
-
Potentiodynamic Polarization (PP):
-
Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Plot the resulting polarization curve (log current density vs. potential).
-
Determine the corrosion potential (E_corr) and corrosion current density (I_corr) by extrapolating the Tafel slopes.
-
Calculate the inhibition efficiency (IE%) using: IE% = [(I_corr_blank - I_corr_inh) / I_corr_blank] * 100.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a small amplitude sinusoidal perturbation (e.g., 10 mV).
-
Present the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency (IE%) using: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100.
-
5. Surface Analysis (Scanning Electron Microscopy - SEM)
SEM is used to visualize the surface morphology of the steel specimens.
-
After the weight loss experiment (or a separate immersion test), carefully retrieve the steel specimens from the blank and inhibitor-containing solutions.
-
Gently rinse the specimens with distilled water and dry them.
-
Mount the specimens on stubs and coat them with a thin layer of gold if necessary.
-
Examine the surface of the specimens under the SEM at various magnifications to observe the extent of corrosion damage and the presence of a protective film.
Data Presentation
Table 1: Hypothetical Weight Loss Data and Inhibition Efficiency for this compound on Mild Steel in 1 M HCl at 298 K for 6 hours.
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| Blank | 15.2 | 12.8 | - |
| 0.1 | 5.8 | 4.9 | 61.7 |
| 0.5 | 2.9 | 2.4 | 81.3 |
| 1.0 | 1.5 | 1.3 | 89.8 |
| 5.0 | 0.8 | 0.7 | 94.5 |
Table 2: Hypothetical Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with and without this compound at 298 K.
| Inhibitor Concentration (mM) | E_corr (mV vs. SCE) | I_corr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (IE%) |
| Blank | -480 | 550 | 75 | -120 | - |
| 0.1 | -475 | 210 | 72 | -115 | 61.8 |
| 0.5 | -470 | 105 | 70 | -112 | 80.9 |
| 1.0 | -465 | 58 | 68 | -110 | 89.5 |
| 5.0 | -460 | 30 | 65 | -108 | 94.5 |
Table 3: Hypothetical Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl with and without this compound at 298 K.
| Inhibitor Concentration (mM) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 50 | 150 | - |
| 0.1 | 130 | 95 | 61.5 |
| 0.5 | 260 | 60 | 80.8 |
| 1.0 | 480 | 45 | 89.6 |
| 5.0 | 920 | 30 | 94.6 |
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed corrosion inhibition mechanism of this compound.
Discussion
The results obtained from weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy should be consistent, showing an increase in inhibition efficiency with increasing concentration of this compound. The polarization data can indicate the type of inhibitor; a significant change in both anodic (βa) and cathodic (βc) Tafel slopes suggests a mixed-type inhibitor.[2] A small change in the corrosion potential (E_corr) with the addition of the inhibitor also supports a mixed-type mechanism.
The EIS data, specifically the increase in charge transfer resistance (R_ct) and decrease in double-layer capacitance (C_dl) in the presence of the inhibitor, confirms the formation of a protective film on the steel surface. The decrease in C_dl can be attributed to the replacement of water molecules at the metal-solution interface by the organic inhibitor molecules, which have a lower dielectric constant.
To understand the adsorption behavior, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir adsorption isotherm is often a good model for the adsorption of organic inhibitors on metal surfaces.[2][5] The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°_ads), can be calculated to further elucidate the nature of the adsorption process (physisorption or chemisorption).
SEM images would provide visual evidence of the inhibitor's effectiveness. The surface of the steel specimen immersed in the uninhibited acid is expected to be severely corroded and rough, while the surface of the specimen protected by this compound should be much smoother, indicating the formation of a protective layer.
This application note provides a comprehensive framework for the evaluation of this compound as a corrosion inhibitor for steel in acidic media. By following the detailed experimental protocols for weight loss, electrochemical measurements, and surface analysis, researchers can systematically assess its inhibition efficiency and mechanism of action. The provided data tables and visualizations serve as a template for organizing and presenting the experimental findings. The successful application of this compound as a corrosion inhibitor would contribute to the development of effective and potentially more environmentally friendly corrosion protection strategies.
References
Application Notes and Protocols: The Role of 4-(Allyloxy)aniline in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the most extensive and versatile class of synthetic organic colorants, distinguished by the presence of one or more azo groups (–N=N–) linking aromatic systems. The color and properties of these dyes can be finely tuned by selecting specific aromatic amines (diazo components) and coupling agents. 4-(Allyloxy)aniline is a valuable precursor in the synthesis of novel azo dyes, offering the potential for unique shades and functionalities due to the presence of the allyloxy group. This functional group can influence the dye's solubility, binding characteristics, and potential for post-synthetic modification. These application notes provide a comprehensive protocol for the synthesis of a representative azo dye using this compound, intended to serve as a foundational guide for researchers.
The synthesis of azo dyes from primary aromatic amines like this compound is a well-established two-step process:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling agent, such as a phenol or an aromatic amine, through an electrophilic aromatic substitution reaction to form the stable azo dye.
Experimental Protocols
This section details the synthesis of a representative azo dye, 1-((4-(allyloxy)phenyl)diazenyl)naphthalen-2-ol, by coupling the diazonium salt of this compound with 2-naphthol.
Part 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, combine a specific molar amount of this compound with a mixture of concentrated hydrochloric acid and distilled water.
-
Stir the mixture until the this compound is completely dissolved.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature is maintained below 5 °C throughout the addition.
-
The formation of the diazonium salt may be indicated by a slight color change. The reaction is typically allowed to proceed for 15-30 minutes.
-
Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates an excess. If excess nitrous acid is present, it can be quenched by the careful addition of a small amount of sulfamic acid until the starch-iodide test is negative.
-
Keep the resulting diazonium salt solution in the ice bath for immediate use in the azo coupling step.
Part 2: Azo Coupling with 2-Naphthol
Materials:
-
Diazonium salt solution from Part 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution prepared in Part 1 to the cold 2-naphthol solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.
Part 3: Purification and Characterization
Materials:
-
Crude azo dye precipitate
-
Distilled Water
-
Ethanol (or other suitable recrystallization solvent)
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Isolate the crude azo dye by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified azo dye crystals in a desiccator.
-
Characterize the final product using techniques such as melting point determination, UV-Vis spectroscopy, FTIR spectroscopy, and NMR spectroscopy.
Data Presentation
The following tables provide a template for the presentation of quantitative data that would be obtained from the synthesis and characterization of azo dyes derived from this compound.
Table 1: Synthesis and Physical Properties of a Representative Azo Dye
| Parameter | Value |
| Product Name | 1-((4-(allyloxy)phenyl)diazenyl)naphthalen-2-ol |
| Molecular Formula | C₁₉H₁₆N₂O₂ |
| Molecular Weight | 304.35 g/mol |
| Yield | e.g., 85% |
| Melting Point | e.g., 175-178 °C |
| Appearance | e.g., Reddish-orange crystalline solid |
Table 2: Spectroscopic Data for a Representative Azo Dye
| Spectroscopic Technique | Characteristic Peaks / Values |
| UV-Vis (in Ethanol) | λ_max: e.g., 480 nm |
| FTIR (KBr, cm⁻¹) | e.g., 3450 (O-H), 3060 (Ar-H), 1620 (N=N), 1590, 1500 (C=C, Ar), 1240 (C-O) |
| ¹H NMR (CDCl₃, δ ppm) | e.g., Specific shifts for aromatic, vinyl, and methylene protons |
| ¹³C NMR (CDCl₃, δ ppm) | e.g., Specific shifts for aromatic, vinyl, and methylene carbons |
Visualizations
Reaction Pathway
Caption: Synthesis pathway of a representative azo dye.
Experimental Workflow
Caption: General experimental workflow for azo dye synthesis.
Application Notes and Protocols for the Functionalization of Polymers with 4-(Allyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-polymerization modification is a critical tool for the development of advanced functional materials with tailored properties for a variety of applications, including drug delivery, tissue engineering, and diagnostics. 4-(Allyloxy)aniline is a versatile bifunctional molecule that offers unique opportunities for polymer functionalization. Its primary amine group allows for covalent attachment to a range of polymer backbones, while the pendant allyl group serves as a reactive handle for subsequent "click" chemistry, enabling the introduction of diverse functionalities such as targeting ligands, imaging agents, or therapeutic payloads.
These application notes provide detailed protocols for a two-step modification strategy: first, the grafting of this compound onto a reactive polymer backbone, and second, the subsequent functionalization of the incorporated allyl groups via a photo-initiated thiol-ene reaction. Poly(glycidyl methacrylate) (PGMA) is presented as a representative reactive polymer backbone due to the high reactivity of its epoxide groups towards amines.
Part 1: Grafting of this compound onto Poly(glycidyl methacrylate) (PGMA)
This section details the ring-opening reaction of the epoxide groups on PGMA with the primary amine group of this compound to form an amine- and allyl-functionalized polymer (PGMA-g-AOA).
Reaction Scheme
Caption: Grafting of this compound onto PGMA.
Experimental Protocol
Materials:
-
Poly(glycidyl methacrylate) (PGMA)
-
This compound (AOA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve PGMA (e.g., 1.0 g, containing a specific molar amount of epoxide groups) in 20 mL of anhydrous DMF.
-
Add this compound (a molar excess, e.g., 2-5 equivalents relative to the epoxide groups) to the PGMA solution.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for a designated time (e.g., 24-48 hours) to ensure complete reaction.
-
After cooling to room temperature, precipitate the functionalized polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold diethyl ether (e.g., 200 mL), with vigorous stirring.
-
Collect the precipitate by filtration.
-
Wash the collected polymer multiple times with the non-solvent (e.g., 3 x 50 mL of diethyl ether) to remove any unreacted this compound.
-
Dry the resulting polymer (PGMA-g-AOA) under vacuum at a moderate temperature (e.g., 40 °C) overnight to a constant weight.
Characterization Data
Successful grafting of this compound onto the PGMA backbone can be confirmed by various analytical techniques. The following table summarizes expected characterization data based on analogous polymer modification reactions.
| Technique | PGMA (Starting Material) | PGMA-g-AOA (Product) | Interpretation |
| ¹H NMR | Peaks corresponding to the polymer backbone and epoxide protons. | Appearance of new peaks corresponding to the aromatic and allyl protons of the grafted this compound. Disappearance or significant reduction of the epoxide proton signals. | Confirms the covalent attachment of AOA and consumption of epoxide groups. |
| FTIR | Characteristic peak for the epoxide ring C-O-C stretching (around 908 cm⁻¹). | Disappearance or significant reduction of the epoxide peak. Appearance of new peaks corresponding to N-H bending (around 1590 cm⁻¹) and aromatic C=C stretching (around 1510 cm⁻¹). | Confirms the ring-opening of the epoxide and incorporation of the aniline moiety. |
| GPC/SEC | A specific molecular weight and polydispersity index (PDI). | An increase in the average molecular weight. The PDI should remain relatively narrow, indicating minimal side reactions like cross-linking. | Confirms the increase in polymer mass due to the grafted side chains. |
Quantitative Analysis
| Parameter | Method of Determination | Typical Values |
| Grafting Efficiency (%) | ¹H NMR spectroscopy (by comparing the integration of characteristic peaks of the grafted AOA to the polymer backbone). | 70-95% |
| Degree of Substitution (%) | ¹H NMR spectroscopy (percentage of epoxide units that have reacted). | Dependent on the initial stoichiometry; can be controlled by adjusting the AOA to epoxide molar ratio. |
Part 2: Post-Functionalization of PGMA-g-AOA via Thiol-Ene "Click" Chemistry
This section describes the functionalization of the allyl groups on the PGMA-g-AOA polymer with a thiol-containing molecule, using 1-thioglycerol as an example, via a photo-initiated thiol-ene reaction. This reaction is highly efficient and proceeds under mild conditions, making it suitable for conjugating a wide range of molecules.
Reaction Scheme
Caption: Thiol-ene reaction on PGMA-g-AOA.
Experimental Protocol
Materials:
-
PGMA-g-AOA polymer
-
Thiol-containing molecule (e.g., 1-thioglycerol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., a mixture of DMF and Dichloromethane (DCM))
-
Quartz reaction vessel
-
UV lamp (e.g., 365 nm)
-
Diethyl ether
Procedure:
-
Dissolve PGMA-g-AOA (e.g., 500 mg) in a suitable solvent or solvent mixture (e.g., 10 mL of 1:1 DMF/DCM) in a quartz reaction vessel.
-
Add the thiol-containing molecule (e.g., 1-thioglycerol, typically 1.5-2 equivalents per allyl group) to the solution.
-
Add the photoinitiator (e.g., DMPA, typically 5 mol% relative to the thiol).
-
Degas the solution with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can inhibit the radical reaction.
-
Irradiate the mixture with a UV lamp (365 nm) at room temperature for a specified time (e.g., 1-2 hours) with continuous stirring.
-
Precipitate the functionalized polymer by adding the reaction mixture to a large volume of a non-solvent, such as cold diethyl ether (e.g., 100 mL).
-
Collect the precipitate by filtration, wash it with the non-solvent, and dry it under vacuum.
Characterization Data
Successful thiol-ene reaction can be confirmed by the following characterization techniques.
| Technique | PGMA-g-AOA (Starting Material) | Functionalized Polymer (Product) | Interpretation |
| ¹H NMR | Characteristic signals for the vinyl protons of the allyl group (typically in the range of 5-6 ppm). | Disappearance or significant reduction of the vinyl proton signals. Appearance of new signals corresponding to the protons of the conjugated thiol molecule (e.g., thioether and glycerol protons). | Confirms the consumption of the allyl groups and the successful conjugation of the thiol-containing molecule. |
| FTIR | C=C stretching vibration of the allyl group (around 1640 cm⁻¹). | Disappearance or significant reduction of the C=C stretching vibration. | Indicates the successful reaction of the allyl double bond. |
Quantitative Analysis
| Parameter | Method of Determination | Typical Values |
| Conversion of Allyl Groups (%) | ¹H NMR spectroscopy (by comparing the integration of the remaining vinyl proton signals to a stable internal standard or a polymer backbone peak). | > 95% |
Logical Workflow for Polymer Functionalization
Caption: Workflow for two-step polymer functionalization.
Applications in Drug Development
The functionalized polymers described herein have significant potential in various aspects of drug development:
-
Targeted Drug Delivery: The terminal functional group introduced via the thiol-ene reaction can be a targeting ligand (e.g., folic acid, peptides) to direct the polymer-drug conjugate to specific cells or tissues.
-
Controlled Release: The polymer backbone can be designed to be biodegradable or responsive to stimuli (e.g., pH, enzymes), allowing for the controlled release of a conjugated drug at the target site.
-
Solubilization of Hydrophobic Drugs: The polymer can act as a carrier to improve the solubility and bioavailability of poorly water-soluble drugs.
-
Bioconjugation: The functionalized polymer can be conjugated to proteins, antibodies, or other biologics to enhance their stability, circulation half-life, and therapeutic efficacy.
These protocols provide a robust and versatile platform for the synthesis of well-defined functional polymers, opening up new avenues for the design and development of innovative therapeutic agents and delivery systems.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(Allyloxy)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of crude 4-(Allyloxy)aniline.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark brown or reddish oil. What causes this discoloration? A1: The discoloration of this compound, which should ideally be a colorless to pale yellow liquid, is typically a sign of oxidation.[1][2] Like many aromatic amines, it is susceptible to degradation upon exposure to air and light, leading to the formation of highly colored polymeric impurities.[1][2][3]
Q2: What are the primary factors that accelerate the oxidation of this compound? A2: The main factors promoting oxidation are exposure to oxygen (air), light (especially UV), and elevated temperatures.[1] The presence of trace metal ions can also catalyze oxidative reactions.[1]
Q3: How should I store purified this compound to prevent degradation? A3: To minimize oxidation, purified this compound should be stored under an inert atmosphere, such as nitrogen or argon.[1][4] It should be kept in a tightly sealed, amber glass container to protect it from light and stored at a reduced temperature (refrigerated at 2-8°C).[1][5]
Q4: Which purification technique is most suitable for my crude this compound? A4: The choice of purification method depends on the nature of the impurities and the scale of your experiment.
-
Vacuum Distillation is highly effective for removing non-volatile, polymeric impurities and is suitable for moderate to large quantities.[2]
-
Column Chromatography is ideal for separating impurities with different polarities and is adaptable for various scales, from micrograms to kilograms.[6][7]
-
Acid-Base Extraction can be used as a preliminary purification step to separate the basic aniline from neutral or acidic impurities.[4]
Q5: What are the potential oxidation products of this compound? A5: While specific studies on this compound are limited, the oxidation of anilines can produce a range of products, including nitrosobenzenes, nitrobenzenes, and polymeric materials.[1]
Purification Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound streaks or "tails" on TLC/column. | The silica gel is acidic, causing strong interaction with the basic aniline. | Add a small amount (0.5-1% v/v) of a base like triethylamine or pyridine to your eluent to neutralize the acidic sites on the silica gel.[8] |
| Poor separation of product from an impurity. | The polarity of the eluent is not optimal. | Adjust the solvent system. If spots are too close together, try a less polar eluent. Test various solvent mixtures (e.g., hexane/ethyl acetate, DCM/methanol) using Thin Layer Chromatography (TLC) to find the best separation.[9][10] |
| The compound does not move from the origin (Rf = 0). | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[10] |
| The compound runs with the solvent front (Rf ≈ 1). | The eluent is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.[10] |
| Cracks appear in the silica gel bed. | The column was packed improperly, or the solvent evaporated from the top of the column. | Ensure the column is packed as a uniform slurry and never let the solvent level drop below the top of the silica gel.[11] |
Troubleshooting Vacuum Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Violent bumping of the liquid during heating. | Uneven boiling due to high viscosity of crude material or insufficient nucleation sites. | Use a magnetic stir bar for vigorous stirring. Ensure fresh boiling chips are used.[2] A slow bleed of nitrogen into the system can also help ensure smooth boiling. |
| Distillate is discolored (yellow/brown). | The heating temperature is too high, causing decomposition. The crude material was carried over during a bump. | Reduce the mantle temperature. Ensure the vacuum is stable and sufficiently low to allow distillation at a lower temperature.[2] Do not distill to complete dryness, as this can cause charring of the residue. |
| The compound will not distill. | The vacuum is not low enough for the boiling point to be reached at a safe temperature. | Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly.[2] A typical pressure of ~20 mmHg should lower the boiling point of aniline to around 72°C.[2] |
Quantitative Data Summary
The following table presents hypothetical data summarizing the effectiveness of various purification techniques for crude this compound. Actual results may vary based on the initial purity and specific impurities present.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield (%) | Notes |
| Vacuum Distillation | ~80% | >98% | 80-90% | Excellent for removing high-boiling point polymers and salts. |
| Flash Column Chromatography | ~80% | >99% | 70-85% | Highly effective for removing impurities with different polarities. |
| Acid-Base Extraction | ~80% | 85-90% | >95% | Good for removing neutral or acidic impurities, but not other basic compounds. Often used as a pre-purification step. |
Experimental Protocols & Visualizations
Workflow for Selecting a Purification Method
The following diagram illustrates a logical workflow for choosing the appropriate purification technique based on the scale of the reaction and the nature of the impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. texiumchem.com [texiumchem.com]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. columbia.edu [columbia.edu]
- 10. benchchem.com [benchchem.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
Identification of common impurities in 4-(Allyloxy)aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of 4-(Allyloxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: There are two primary synthetic routes for this compound:
-
Williamson Ether Synthesis: This route involves the O-alkylation of 4-aminophenol with an allyl halide (e.g., allyl bromide) in the presence of a base.[1][2]
-
Reduction of 4-(Allyloxy)nitrobenzene: This route involves the reduction of the nitro group of 4-(allyloxy)nitrobenzene to an amine. Common reducing agents include metals like iron or tin in acidic media, or catalytic hydrogenation.[3][4]
Q2: What are the most common impurities I should expect in the synthesis of this compound via Williamson Ether Synthesis?
A2: When synthesizing this compound from 4-aminophenol, you may encounter the following impurities:
-
Unreacted 4-aminophenol: Incomplete reaction will result in the presence of the starting material.
-
C-Alkylated Isomer (2-allyl-4-aminophenol): Phenoxides are susceptible to C-alkylation as a side reaction in addition to the desired O-alkylation.[2]
-
N,O-diallylated product (4-(Allyloxy)-N-allylaniline): The amino group of 4-aminophenol can also undergo allylation.
-
N-allylated product (4-hydroxy-N-allylaniline): If the amino group reacts instead of the hydroxyl group.
-
Polymeric materials: Base-catalyzed polymerization of the starting material or product can occur under harsh conditions.
Q3: I am synthesizing this compound by reducing 4-(Allyloxy)nitrobenzene. What are the likely impurities?
A3: The reduction of 4-(allyloxy)nitrobenzene can lead to several impurities, primarily due to incomplete reduction:
-
Unreacted 4-(Allyloxy)nitrobenzene: The starting material will be present if the reaction does not go to completion.
-
Nitroso Intermediate (4-(Allyloxy)nitrosobenzene): This is an intermediate in the reduction of the nitro group.[3]
-
Hydroxylamine Intermediate (N-(4-(Allyloxy)phenyl)hydroxylamine): Another key intermediate in the reduction pathway.[3]
-
Azoxy and Azo Compounds (e.g., 4,4'-bis(allyloxy)azoxybenzene and 4,4'-bis(allyloxy)azobenzene): These can form as condensation byproducts, especially when using certain reducing agents like Raney nickel.[4]
Q4: My final product of this compound is discolored (e.g., brown or reddish). What is the likely cause?
A4: Discoloration in aniline compounds is often due to oxidation. The amino group is susceptible to air oxidation, which can lead to the formation of colored impurities and polymeric byproducts. It is crucial to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Troubleshooting Guides
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound (Williamson Ether Synthesis) | 1. Incomplete deprotonation of 4-aminophenol. 2. Competing C-alkylation or N-alkylation. 3. Loss of product during workup/purification. | 1. Ensure a sufficiently strong base and anhydrous conditions are used. 2. Optimize reaction temperature and choice of solvent. Aprotic polar solvents can favor O-alkylation. 3. Carefully perform extractions and consider using column chromatography for purification. |
| Presence of multiple spots on TLC close to the product spot | 1. Formation of isomeric impurities (e.g., C-alkylated product). 2. Incomplete reaction leading to starting material carryover. 3. Formation of over-alkylated products. | 1. Use a combination of analytical techniques (e.g., HPLC, GC-MS, NMR) to identify the impurities. 2. Increase reaction time or temperature, or use a more efficient catalyst/reagent. 3. Use a stoichiometric amount of the allylating agent. |
| Incomplete reduction of 4-(Allyloxy)nitrobenzene | 1. Insufficient amount of reducing agent. 2. Deactivation of the catalyst (in catalytic hydrogenation). 3. Reaction time is too short. | 1. Increase the molar excess of the reducing agent. 2. Use fresh catalyst or ensure the reaction medium is free of catalyst poisons. 3. Monitor the reaction by TLC or HPLC and extend the reaction time until the starting material is consumed. |
| Product is an intractable oil or tar | Polymerization of aniline product or starting materials. | Avoid excessively high temperatures and strong basic or acidic conditions for prolonged periods. Purify the product promptly after synthesis. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a representative method for the O-allylation of 4-aminophenol.
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF). Add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, use with caution in an appropriate solvent like THF).[5]
-
Allylation: To the stirred suspension, add allyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis of this compound via Reduction of 4-(Allyloxy)nitrobenzene
This protocol describes a general method for the reduction of a nitro group to an aniline.
-
Reaction Setup: In a round-bottom flask, suspend 4-(allyloxy)nitrobenzene (1.0 eq) in a mixture of ethanol and water.[5]
-
Addition of Reducing Agents: Add a reducing metal such as iron powder (3.0 eq) and an acid source like ammonium chloride (1.0 eq) or acetic acid.[5]
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture and filter it through a pad of celite to remove the metal salts. Rinse the filter cake with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or distillation under reduced pressure.
Impurity Identification Workflow
The following diagram illustrates a logical workflow for the identification of impurities during the synthesis of this compound.
Caption: Workflow for impurity identification and troubleshooting in this compound synthesis.
Potential Side Reactions in Williamson Ether Synthesis
The following diagram illustrates the main reaction and potential side reactions during the synthesis of this compound from 4-aminophenol.
Caption: Reaction scheme showing desired O-alkylation and potential side reactions.
References
Preventing side reactions during the allylation of p-aminophenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the allylation of p-aminophenol. Our aim is to help you navigate the complexities of this reaction and prevent the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the allylation of p-aminophenol?
A1: The main challenge in the allylation of p-aminophenol arises from its bifunctional nature. It possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). This can lead to a mixture of products: the desired O-allylated or N-allylated product, the undesired N,O-diallylated product, and unreacted starting material. Achieving high selectivity for either O- or N-allylation is the primary goal.
Q2: What are the common side reactions during the allylation of p-aminophenol?
A2: Besides the formation of a mixture of O- and N-allylated products, other side reactions can occur:
-
N,O-Diallylation: Both the amino and hydroxyl groups are allylated.
-
C-Alkylation: Under certain conditions, particularly with phenoxides, allylation can occur on the aromatic ring, although this is less common.[1]
-
Elimination: If using secondary or tertiary allyl halides (which is less common for simple allylation), elimination reactions can compete with the desired substitution.[2]
Q3: How can I selectively achieve O-allylation of p-aminophenol?
A3: Selective O-allylation can be achieved by temporarily protecting the more nucleophilic amino group. A common strategy is to convert the amino group into an imine by reacting it with an aldehyde, such as benzaldehyde.[3] This protected intermediate can then be subjected to O-allylation, followed by hydrolysis to remove the protecting group and regenerate the free amine.[3]
Q4: What is the best approach for selective N-allylation of p-aminophenol?
A4: Selective N-allylation is often accomplished through reductive amination. This involves the reaction of p-aminophenol with an allyl aldehyde (propenal) to form an imine or enamine intermediate, which is then reduced in situ to the N-allylated product.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the allylation of p-aminophenol.
Problem 1: Low yield of the desired product and a mixture of O- and N-allylated products.
-
Cause: The nucleophilicity of the amino and hydroxyl groups is competitive under the reaction conditions. The amino group is generally a stronger nucleophile in neutral or slightly basic conditions.[4]
-
Solution 1 (For O-allylation): Protect the amino group. The most common method is the formation of an N-benzylidene imine by reacting p-aminophenol with benzaldehyde.[3] This allows for the selective allylation of the hydroxyl group. The imine can be subsequently hydrolyzed with a mild acid.[3]
-
Solution 2 (For N-allylation): Employ reductive amination. React p-aminophenol with an allyl aldehyde and a reducing agent like sodium borohydride.[3]
-
Solution 3 (Solvent and Base Selection): The choice of solvent and base can influence the regioselectivity. Aprotic polar solvents like DMF or acetonitrile are generally preferred for Williamson ether synthesis.[1] The basicity of the reaction medium affects the deprotonation of the phenolic hydroxyl group, making it a more potent nucleophile. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) to optimize the O/N selectivity.
Problem 2: Formation of a significant amount of the N,O-diallylated byproduct.
-
Cause: Excess allylating agent or prolonged reaction times can lead to the allylation of both functional groups.
-
Solution: Carefully control the stoichiometry of the allylating agent. Use of 1.0 to 1.1 equivalents of the allyl halide is recommended. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to avoid over-reaction.
Problem 3: The reaction is not proceeding to completion.
-
Cause: Insufficiently strong base, low reaction temperature, or inactive allylating agent.
-
Solution 1: Use a stronger base. For deprotonating the phenolic hydroxyl group, a base like sodium hydride (NaH) can be more effective than weaker bases like potassium carbonate (K₂CO₃).
-
Solution 2: Increase the reaction temperature. Heating the reaction mixture can increase the reaction rate.[3] However, be aware that higher temperatures can also lead to more side products.
-
Solution 3: Check the quality of the allylating agent. Allyl bromide and allyl chloride can degrade over time. Use a freshly opened bottle or distill the reagent before use.
Data Presentation
The following tables summarize typical reaction conditions and yields for the selective allylation of p-aminophenol.
Table 1: Selective O-Allylation of p-Aminophenol via Amino Group Protection
| Entry | Protecting Group | Allylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Allyl Bromide | K₂CO₃ | Acetone | Reflux | 20 | 82.2 (for 2-aminophenol) | [3] |
Note: The yield is for the analogous reaction with 2-aminophenol, as specific data for p-aminophenol was not available in the cited source. However, similar yields are expected.
Table 2: Selective N-Alkylation of p-Aminophenol via Reductive Amination
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | NaBH₄ | Methanol | Room Temp | 1 | 96.7 | [3] |
Note: This table shows the yield for N-benzylation. For N-allylation, an allyl aldehyde would be used.
Experimental Protocols
Protocol 1: Selective O-Allylation of p-Aminophenol
This protocol is adapted from the general procedure for the selective alkylation of the hydroxyl group of aminophenols by Wang and Xu (2010).[3]
Step 1: Protection of the Amino Group
-
In a round-bottom flask, dissolve p-aminophenol (1 equivalent) in methanol.
-
Add benzaldehyde (1 equivalent) to the solution and stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure. The resulting residue is the N-benzylidene-4-aminophenol.
Step 2: O-Allylation
-
To the crude N-benzylidene-4-aminophenol (1 equivalent) in a round-bottom flask, add acetone, potassium carbonate (K₂CO₃, 2 equivalents), and allyl bromide (1 equivalent).
-
Reflux the mixture for 20 hours.
-
After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure.
Step 3: Deprotection of the Amino Group
-
To the crude O-allylated product, add a 1N HCl solution and stir vigorously for 1 hour.
-
Separate the aqueous layer and neutralize it with sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the final product, 4-(allyloxy)aniline.
Protocol 2: Selective N-Allylation of p-Aminophenol
This protocol is adapted from the general procedure for the selective alkylation of the amino group of aminophenols by Wang and Xu (2010).[3]
Step 1: Reductive Amination
-
In a round-bottom flask, dissolve p-aminophenol (1 equivalent) in methanol.
-
Add allyl aldehyde (propenal, 1 equivalent) and stir the solution at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction mixture and add sodium borohydride (NaBH₄, 2 equivalents) portion-wise.
-
Stir the reaction for an additional hour at room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-allyl-4-aminophenol.
Mandatory Visualization
Caption: Competing pathways in the direct allylation of p-aminophenol.
Caption: A troubleshooting workflow for the allylation of p-aminophenol.
References
Troubleshooting inconsistent results in 4-(Allyloxy)aniline polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 4-(Allyloxy)aniline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the polymerization of this compound compared to unsubstituted aniline?
The primary challenge in polymerizing this compound lies in the presence of the reactive allyloxy group. This group can lead to side reactions, such as crosslinking, which can result in an insoluble and intractable polymer.[1] Controlling the reaction conditions to favor the desired linear polymerization over these side reactions is crucial for obtaining a processable and characterizable polymer. Additionally, the electron-donating nature of the allyloxy group can influence the oxidation potential of the monomer and the properties of the resulting polymer.
Q2: What is the expected color change during the polymerization of this compound?
During the oxidative polymerization of aniline and its derivatives, a distinct color change is typically observed. The reaction mixture generally transitions from colorless to yellow, then to a deep brown or greenish-black as the polymerization progresses.[2] The final color of the poly(this compound) product in its emeraldine salt form is expected to be a dark green or black powder. A significant deviation from this color progression could indicate incomplete polymerization or the formation of undesired side products.
Q3: How can I confirm the successful polymerization and the structure of poly(this compound)?
Successful polymerization and the structure of the resulting polymer can be confirmed using a combination of spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful tool to identify the functional groups present in the polymer. Key characteristic peaks for polyaniline and its derivatives include those for N-H stretching, C-N stretching, and the benzenoid and quinoid ring stretching vibrations.[2][3] The presence of peaks corresponding to the allyloxy group (C-O-C stretching and C=C stretching) should also be verified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed information about the polymer structure. Broadened peaks in the aromatic region are characteristic of the polymer backbone.[4] The signals corresponding to the allyloxy protons and carbons should also be present, although they may also be broadened.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the soluble fraction of the polymer. This is crucial for assessing the consistency of the polymerization.
-
UV-Vis Spectroscopy: This technique can be used to study the electronic transitions in the polymer, which are related to its oxidation state and conjugation length.
Troubleshooting Guide
Issue 1: Low or No Polymer Yield
Q: I am getting a very low yield of polymer, or the reaction is not proceeding at all. What could be the cause?
A: Several factors can contribute to low or no polymer yield. Consider the following troubleshooting steps:
-
Oxidant Activity: The oxidizing agent, commonly ammonium persulfate (APS), is crucial for initiating the polymerization. Ensure that the APS is fresh and has been stored properly, as its activity can decrease over time.
-
Reaction Temperature: The polymerization of aniline derivatives is often exothermic and temperature-sensitive.[5][6][7][8] Low temperatures (typically 0-5 °C) are often employed to control the reaction rate and minimize side reactions. If the temperature is too low, the reaction rate may be significantly reduced. Conversely, if the temperature is too high, it can lead to degradation of the monomer or polymer.
-
Monomer Purity: The purity of the this compound monomer is critical. Impurities can inhibit the polymerization reaction. It is recommended to purify the monomer, for example, by distillation or column chromatography, before use.
-
Acid Concentration: The polymerization is typically carried out in an acidic medium (e.g., HCl or H₂SO₄). The acid protonates the aniline monomer, which is a key step in the polymerization mechanism.[9] Ensure the correct concentration of the acid is used as specified in the protocol.
-
Monomer-to-Oxidant Ratio: The molar ratio of the monomer to the oxidant is a critical parameter. An insufficient amount of oxidant will result in incomplete polymerization, while an excess can lead to over-oxidation and degradation of the polymer.
Issue 2: Inconsistent Molecular Weight and High Polydispersity
Q: The molecular weight of my polymer is inconsistent between batches, and the polydispersity index (PDI) is very high. How can I improve this?
A: Inconsistent molecular weight and high PDI are common issues in oxidative polymerization. The following table summarizes potential causes and solutions:
| Potential Cause | Explanation | Troubleshooting Action |
| Inadequate Temperature Control | The polymerization is exothermic. Poor temperature control can lead to uncontrolled reaction rates and multiple chain initiation events, resulting in a broad molecular weight distribution. | Maintain a constant and low temperature (e.g., 0-5 °C) throughout the reaction using an ice bath. Monitor the internal temperature of the reaction mixture.[5][6][7][8] |
| Non-uniform Mixing | Inefficient stirring can lead to localized high concentrations of oxidant, causing rapid polymerization in some areas and slower polymerization in others. | Use a magnetic stirrer or overhead stirrer to ensure vigorous and uniform mixing of the reactants. |
| Slow Oxidant Addition | Adding the oxidant too quickly can lead to a burst of initiation events. | Add the oxidant solution dropwise over a prolonged period to maintain a low and steady concentration of the initiator. |
| Side Reactions (Crosslinking) | The allyl group can participate in side reactions, leading to branching and an increase in PDI. | Optimize the reaction conditions (lower temperature, controlled oxidant addition) to minimize side reactions. Consider using a lower monomer concentration. |
Issue 3: Poor Solubility of the Polymer
Q: The poly(this compound) I synthesized is insoluble in common organic solvents. What is the reason, and how can I improve its solubility?
A: Poor solubility is often a result of crosslinking through the allyloxy groups or a very high molecular weight.
-
Crosslinking: The allyl groups are susceptible to radical or oxidative side reactions that can link the polymer chains together, forming an insoluble network.
-
High Molecular Weight: While desirable to a certain extent, extremely high molecular weight can also lead to reduced solubility.
Troubleshooting Strategies:
-
Modify Reaction Conditions:
-
Lower the reaction temperature: This can help to suppress the side reactions of the allyl groups.
-
Use a milder oxidant: A less powerful oxidizing agent might be more selective for the aniline polymerization and less likely to activate the allyl groups.
-
Decrease monomer concentration: Lowering the concentration of the monomer can reduce the probability of intermolecular crosslinking reactions.
-
-
Post-polymerization Modification: While more complex, it might be possible to synthesize a soluble precursor polymer and then introduce the allyloxy groups in a separate step.
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization of this compound
This protocol describes a general procedure for the chemical oxidative polymerization of this compound.
Materials:
-
This compound (purified)
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve a specific amount of this compound in 1 M HCl.
-
Cool the flask to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of ammonium persulfate in 1 M HCl.
-
Add the ammonium persulfate solution dropwise to the monomer solution over a period of 30-60 minutes while maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture for a specified time (e.g., 4-24 hours) at the same temperature.
-
The polymer will precipitate as a dark solid. Collect the precipitate by filtration.
-
Wash the polymer product sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and residual oxidant.
-
Dry the polymer product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Quantitative Data (Representative):
The following table provides representative data on how reaction parameters can influence the polymerization outcome. Note: This is illustrative data based on general principles of aniline polymerization and should be optimized for specific experimental goals.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature (°C) | 0-5 | 25 | 50 | Lower temperatures generally lead to higher molecular weight and lower PDI, but may require longer reaction times. |
| Monomer:Oxidant Molar Ratio | 1:1 | 1:1.25 | 1:0.8 | An optimal ratio (often slightly above 1:1) is needed. Excess oxidant can lead to degradation, while insufficient oxidant results in low yield. |
| Reaction Time (h) | 4 | 12 | 24 | Longer reaction times generally lead to higher conversion and yield, but can also increase the chance of side reactions. |
Visualizations
Troubleshooting Workflow for Inconsistent Polymerization Results
The following diagram illustrates a logical workflow for troubleshooting inconsistent results in the polymerization of this compound.
Caption: Troubleshooting workflow for this compound polymerization.
Proposed Reaction Scheme and Potential Side Reaction
This diagram shows the intended polymerization pathway and a potential crosslinking side reaction involving the allyl groups.
Caption: Polymerization of this compound and a potential side reaction.
References
- 1. Crosslinking 1,4-polybutadiene via allylic amination: a new strategy for deconstructable rubbers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. The structural properties of poly(aniline)--analysis via FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Poly(4-(allyloxy)aniline) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling the molecular weight of poly(4-(allyloxy)aniline) during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound) during oxidative polymerization?
The molecular weight of poly(this compound), a derivative of polyaniline, is primarily controlled by manipulating the reaction kinetics and the stoichiometry of the reactants. The key parameters to adjust are:
-
Initiator-to-Monomer Ratio: The molar ratio of the oxidizing agent (initiator) to the this compound monomer is a critical factor.
-
Reaction Temperature: Temperature affects the rate of both initiation and propagation steps in the polymerization process.[1]
-
Monomer Concentration: The initial concentration of the monomer in the reaction medium can influence the chain growth process.[2]
-
Reaction Medium (Solvent and pH): The acidity (pH) of the reaction medium and the choice of solvent can significantly impact the polymerization mechanism and the final polymer properties.[3][4]
Q2: How does the initiator-to-monomer ratio affect the molecular weight?
In oxidative polymerization, the initiator concentration directly influences the number of growing polymer chains. A higher initiator-to-monomer ratio generally leads to a larger number of initiation sites, resulting in shorter polymer chains and thus a lower average molecular weight. Conversely, a lower initiator-to-monomer ratio will generate fewer growing chains, allowing each chain to achieve a higher molecular weight before termination. This principle is consistent across many free-radical polymerizations.[5]
Q3: What is the expected effect of reaction temperature on the molecular weight?
Generally, increasing the reaction temperature increases the rate of polymerization. However, it can also lead to a higher rate of termination reactions and potential side reactions, which often results in a lower average molecular weight.[6] For polyaniline synthesis, lower temperatures (e.g., 0-5 °C) have been shown to produce higher molecular weight polymers.[1] It is crucial to maintain careful temperature control as exothermic reactions can lead to a loss of control over the polymerization process.[6]
Q4: Can monomer concentration be used to control molecular weight?
Yes, the initial monomer concentration plays a role. In some systems, a higher initial monomer concentration can lead to a higher molecular weight, as it increases the probability of propagation relative to termination. However, for aniline polymerizations, which are complex heterogeneous reactions, the effect can be less direct. The concentration can affect the solubility of oligomers and the overall reaction kinetics.[7]
Q5: How is the molecular weight of poly(this compound) characterized?
The molecular weight and molecular weight distribution (polydispersity index, PDI) of poly(this compound) are typically determined using Gel Permeation Chromatography (GPC). It is important to select a suitable solvent in which the polymer is fully soluble, such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).[8][9] For accurate measurements, light scattering (LS) detectors can be coupled with GPC to determine the absolute molecular weight.[1]
Troubleshooting Guide
Problem: The molecular weight of my poly(this compound) is consistently too low.
| Possible Cause | Suggested Solution |
| High Initiator-to-Monomer Ratio | Decrease the molar ratio of the initiator (e.g., ammonium persulfate) to the this compound monomer. Start with a ratio of 1:1 and systematically decrease it. |
| High Reaction Temperature | Conduct the polymerization at a lower temperature. An ice bath (0-5 °C) is often recommended for aniline polymerizations to achieve higher molecular weights.[1] Ensure the reaction vessel is adequately cooled, especially during the exothermic addition of the initiator.[6] |
| Presence of Impurities | Ensure the this compound monomer is pure. Impurities can act as chain transfer agents, leading to premature termination. Consider purifying the monomer by distillation or chromatography if discoloration or impurities are suspected.[10] |
| Premature Precipitation | If the polymer precipitates out of solution too early, chain growth will be limited. Try using a solvent system that improves the solubility of the growing polymer chains. |
Problem: The resulting polymer has a very high molecular weight and is insoluble in common solvents.
| Possible Cause | Suggested Solution |
| Low Initiator-to-Monomer Ratio | The initiator concentration may be too low, leading to very long polymer chains. Incrementally increase the initiator-to-monomer ratio. |
| Cross-linking Reactions | The allyl group on the monomer is susceptible to side reactions that can lead to cross-linking, especially at higher temperatures. Ensure the reaction temperature is well-controlled and kept low. Side coupling at the ortho position of the aniline ring can also lead to branching and insolubility.[8] |
| Prolonged Reaction Time | Extended reaction times can sometimes promote side reactions and cross-linking. Monitor the polymerization progress and quench the reaction once the desired conversion is reached. |
Problem: The molecular weight distribution (PDI) is very broad.
| Possible Cause | Suggested Solution |
| Poor Temperature Control | Fluctuations in temperature during the polymerization can lead to different rates of initiation and propagation, resulting in a broad PDI. Use a stable cooling bath and monitor the internal reaction temperature. |
| Slow Initiator Addition | Adding the initiator too slowly can broaden the PDI. Conversely, adding it too quickly can cause an uncontrolled exotherm. A controlled, steady dropwise addition of the initiator solution is recommended.[9] |
| Heterogeneous Reaction Conditions | Aniline polymerization is often a heterogeneous process where the polymer precipitates as it forms.[1] Vigorous and consistent stirring is essential to maintain a uniform distribution of reactants and growing polymer chains. |
Quantitative Data Summary
The following table summarizes the general effects of key reaction parameters on the molecular weight of polyaniline and its derivatives. These trends are expected to be applicable to the synthesis of poly(this compound).
| Parameter | Change | Effect on Molecular Weight (Mw) | Effect on Polydispersity Index (PDI) | Reference |
| Initiator/Monomer Ratio | Increase | Decrease | May Narrow | [5] |
| Initiator/Monomer Ratio | Decrease | Increase | May Broaden | [5] |
| Reaction Temperature | Increase | Decrease | May Broaden | [1] |
| Reaction Temperature | Decrease | Increase | May Narrow | [1] |
| Monomer Concentration | Increase | Generally Increases | Varies | [2] |
Experimental Protocols
Protocol: Chemical Oxidative Polymerization of this compound
This protocol provides a general method for synthesizing poly(this compound). The exact conditions may require optimization.
Materials and Reagents:
-
This compound (monomer)
-
Ammonium persulfate (APS) (initiator/oxidant)
-
Hydrochloric acid (HCl), 1 M solution
-
Methanol
-
N-Methyl-2-pyrrolidone (NMP) for dissolution and characterization
-
Deionized (DI) water
Procedure:
-
Monomer Solution Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve a specific amount of this compound (e.g., 1.49 g, 10 mmol) in 1 M HCl (e.g., 50 mL).
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.
-
Initiator Solution Preparation: In a separate beaker, dissolve the desired molar equivalent of ammonium persulfate (e.g., 2.85 g, 12.5 mmol for a 1.25:1 ratio) in 1 M HCl (e.g., 25 mL). Cool this solution in the ice bath.
-
Polymerization: Add the chilled initiator solution dropwise to the stirred monomer solution over a period of 30-60 minutes. A color change (typically to dark green or black) indicates the onset of polymerization.
-
Reaction: Allow the reaction to proceed at 0-5 °C for a set time (e.g., 24 hours) with continuous stirring.[9]
-
Isolation and Purification:
-
Collect the polymer precipitate by vacuum filtration.
-
Wash the polymer sequentially with copious amounts of 1 M HCl and then methanol to remove unreacted monomer, oligomers, and initiator byproducts.
-
Dry the polymer product in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
-
Characterization:
-
Dissolve a small amount of the dried polymer in NMP.
-
Analyze the molecular weight (Mw, Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Visualizations
Caption: Experimental workflow for poly(this compound) synthesis.
Caption: Relationship between parameters and molecular weight.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. web.itu.edu.tr [web.itu.edu.tr]
- 9. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of 4-(Allyloxy)aniline Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful scale-up of 4-(Allyloxy)aniline synthesis. The following sections detail experimental protocols, address common challenges, and offer optimization strategies to ensure high yield and purity in your production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its primary challenges during scale-up?
The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-aminophenol with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base.
During scale-up, the primary challenges include:
-
Competing N-alkylation: The amino group of 4-aminophenol is also nucleophilic and can react with the allyl halide, leading to the formation of N-allyl, N,N-diallyl, and N,O-diallylated byproducts.[1]
-
Reaction control: The reaction can be exothermic, and maintaining a consistent temperature in a large reactor is crucial to prevent side reactions and ensure product quality.
-
Workup and purification: Separating the desired O-alkylated product from unreacted starting materials, the N-alkylated byproducts, and inorganic salts can be challenging at a larger scale.
Q2: How can I minimize the formation of N-alkylated byproducts?
Minimizing N-alkylation is critical for achieving high purity of this compound. Several strategies can be employed:
-
Choice of Base and Solvent: Using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as acetonitrile or acetone can favor O-alkylation.[2] Stronger bases like sodium hydride (NaH) in solvents like tetrahydrofuran (THF) can also be used, but temperature control is critical.
-
Use of a Phase-Transfer Catalyst (PTC): PTCs, such as quaternary ammonium salts, can facilitate the reaction between the aqueous phenoxide and the organic allyl halide, often allowing for the use of milder reaction conditions and improving selectivity for O-alkylation.[3][4][5][6][7] This approach can also enable the use of less hazardous and more environmentally friendly solvents.[5][7]
-
Protecting the Amino Group: While a more complex route, protecting the amino group of 4-aminophenol (e.g., by acetylation to form paracetamol) before O-alkylation and subsequent deprotection can provide excellent selectivity.
Q3: What are the key parameters to control during the scale-up of the reaction?
-
Temperature: The reaction is typically conducted at temperatures ranging from 50 to 100 °C.[8] Consistent temperature control is vital to minimize side reactions.
-
Stoichiometry: Careful control of the molar ratios of 4-aminophenol, allyl halide, and base is essential. An excess of the allyl halide can lead to increased N-alkylation.
-
Agitation: Efficient stirring is necessary to ensure good mixing of the reactants, especially in heterogeneous reaction mixtures.
-
Reaction Time: The reaction is typically complete within 1 to 8 hours.[8] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.
Q4: What are the recommended methods for purifying this compound at a larger scale?
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.[9][10][11][12] A suitable solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: While more common in laboratory settings, column chromatography can be used for purification, especially to remove closely related impurities. For amines, treating the silica gel with a small amount of a base like triethylamine can prevent peak tailing.
-
Acid-Base Extraction: The basicity of the aniline functionality can be utilized to separate it from non-basic impurities through liquid-liquid extraction with acidic and basic aqueous solutions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction temperature or time, monitoring for byproduct formation. - Ensure efficient stirring. - Check the purity and reactivity of starting materials. |
| Competing elimination reaction (E2) of the allyl halide. | - Use a primary allyl halide (bromide or chloride are preferred over iodide). - Avoid excessively high temperatures. | |
| Loss of product during workup. | - Optimize extraction and washing procedures. - Ensure complete precipitation during recrystallization by allowing sufficient cooling time. | |
| Presence of Significant N-Alkylated Impurities | Reaction conditions favor N-alkylation. | - Use a milder base (e.g., K₂CO₃). - Employ a phase-transfer catalyst to enhance O-alkylation selectivity. - Carefully control the stoichiometry to avoid a large excess of the allyl halide. |
| High reaction temperature. | - Lower the reaction temperature and extend the reaction time if necessary. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | - Analyze the crude product by HPLC to identify impurities. - Perform a thorough purification by column chromatography before attempting recrystallization. |
| Incorrect solvent for recrystallization. | - Screen a variety of solvents or solvent mixtures to find a suitable system for crystallization.[9] | |
| Product Discoloration (Darkening) | Oxidation of the aniline moiety. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified, colorless starting materials. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound using Phase-Transfer Catalysis
This protocol is designed for a larger scale synthesis, emphasizing safety and efficiency.
Materials:
-
4-Aminophenol
-
Allyl Bromide
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Tetrabutylammonium Bromide (TBAB) - Phase-Transfer Catalyst
-
Acetonitrile
-
Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 4-aminophenol and finely powdered potassium carbonate.
-
Add acetonitrile and tetrabutylammonium bromide to the reactor.
-
Reagent Addition: Begin vigorous stirring and heat the mixture to a gentle reflux (approximately 80-85 °C).
-
Slowly add allyl bromide to the reaction mixture over a period of 1-2 hours to control the exothermic reaction.
-
Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. Monitor the progress of the reaction by TLC or HPLC until the 4-aminophenol is consumed.
-
Workup: Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent mixture for recrystallization. Ethanol, isopropanol, or a mixture of ethanol and water are often good starting points. The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures.[9]
-
Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of the hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The solution should then be hot-filtered to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Entry | Base (equiv.) | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | K₂CO₃ (1.5) | Acetone | None | 60 | 8 | 75 | 92 |
| 2 | K₂CO₃ (1.5) | Acetonitrile | None | 80 | 6 | 82 | 95 |
| 3 | K₂CO₃ (1.5) | Acetonitrile | TBAB (5) | 80 | 4 | 91 | 98 |
| 4 | Cs₂CO₃ (1.2) | Acetonitrile | None | 80 | 5 | 88 | 97 |
| 5 | NaOH (1.1) | Water/Toluene | TBAB (5) | 70 | 6 | 85 | 94 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on specific experimental conditions.
Mandatory Visualizations
Caption: Synthesis pathway for this compound via Williamson ether synthesis.
Caption: Troubleshooting workflow for common issues in this compound synthesis.
Caption: Logical relationships between reaction parameters and product outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. fzgxjckxxb.com [fzgxjckxxb.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 7. jetir.org [jetir.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. mt.com [mt.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. amherst.edu [amherst.edu]
- 12. youtube.com [youtube.com]
- 13. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Minimizing Byproduct Formation in Aniline Derivative Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing byproduct formation during reactions involving aniline derivatives.
Acylation Reactions: Troubleshooting Guide
Acylation of anilines is a fundamental transformation, but it is often plagued by the formation of di-acylated byproducts and other impurities. This guide provides solutions to common problems encountered during these reactions.
FAQs for Aniline Acylation
Q1: I am observing a significant amount of a di-acylated byproduct in my reaction. How can I favor mono-acylation?
A1: Di-acylation is a common side reaction, particularly under harsh conditions. To promote mono-acylation, consider the following strategies:
-
Protect the Amino Group: A highly effective method is to first protect the amino group by converting it to an acetamide. This moderates the reactivity of the aromatic ring and prevents over-acylation. The acetyl group can be removed later through hydrolysis.[1]
-
Control Stoichiometry: Use a controlled molar ratio of the acylating agent to the aniline. While a slight excess of the acylating agent is often used to ensure complete conversion, a large excess can drive the formation of the di-acylated product.
-
Choice of Acylating Agent: Acetic anhydride is a common and effective acetylating agent.[2] While more reactive agents like acetyl chloride can increase the reaction rate, they may also increase the likelihood of di-acylation.[1] Acetic acid can be used as a greener alternative, though the reaction may be slower.[1]
-
Catalyst and Solvent Selection: The choice of catalyst and solvent can significantly influence selectivity. For instance, a mesoporous polyaniline-supported silver nanoparticle catalyst (mPANI/Ag) has been shown to be effective for acylation with acetic acid under solvent-free conditions.[1]
Q2: My acylation reaction is sluggish and resulting in low conversion. What can I do?
A2: Low conversion can be attributed to several factors. Here are some troubleshooting steps:
-
Increase Reactivity of Acylating Agent: If you are using a less reactive acylating agent like acetic acid, consider switching to acetic anhydride or acetyl chloride to increase the reaction rate.[1]
-
Optimize Catalyst: Ensure you are using a suitable catalyst. For acylation with acetic acid, a mPANI/Ag catalyst has been shown to give high yields.[1]
-
Adjust Reaction Conditions: Optimize the temperature and reaction time. For the mPANI/Ag catalyzed acylation with acetic acid, heating at 140°C for 3 hours provided the best yield.[1]
Data Presentation: Acylation of Aniline
| Reactant | Acetylating Agent | Catalyst/Conditions | Product | Yield | Reference |
| Aniline | Acetic Anhydride | Sodium Acetate, Water | Acetanilide | High | [2][3] |
| Aniline | Acetic Acid | mPANI/Ag, 140°C, 3h | Acetanilide | High | [1] |
Experimental Protocol: Acetylation of Aniline with Acetic Anhydride
This protocol describes the synthesis of acetanilide from aniline using acetic anhydride.[2][3]
Materials:
-
Aniline (500 mg)
-
Concentrated Hydrochloric Acid (0.45 mL)
-
Acetic Anhydride (0.6 mL)
-
Sodium Acetate (530 mg)
-
Water (17 mL)
-
95% Ethanol (for recrystallization)
Procedure:
-
Dissolve 500 mg of aniline in 14 mL of water. Note that aniline is not fully soluble and will form two layers.
-
Add 0.45 mL of concentrated hydrochloric acid to form the aniline hydrochloride salt, which is soluble in water.
-
In a separate flask, prepare a solution of 530 mg of sodium acetate in 3 mL of water.
-
Add 0.6 mL of acetic anhydride to the aqueous solution of aniline hydrochloride and swirl to mix.
-
Immediately add the sodium acetate solution to the mixture. Acetanilide will precipitate as a white solid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid acetanilide by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from 95% ethanol to obtain pure acetanilide.
Alkylation Reactions: Troubleshooting Guide
N-alkylation of anilines is a crucial reaction for the synthesis of a wide range of compounds. However, controlling the degree of alkylation to obtain the desired mono-alkylated product can be challenging, with over-alkylation being a common issue.
FAQs for Aniline Alkylation
Q1: How can I prevent the formation of di- and tri-alkylated byproducts in my N-alkylation reaction?
A1: Over-alkylation occurs because the mono-alkylated product is often more nucleophilic than the starting aniline.[2] To favor mono-alkylation, you can implement the following strategies:
-
Control Stoichiometry: Use a large excess of aniline relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the primary amine.[2]
-
Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of subsequent alkylation steps.[2]
-
Choice of Alkylating Agent: More reactive alkylating agents are more likely to lead to multiple substitutions.[2] Using less reactive agents or employing methods like reductive amination can provide better control.[2]
-
Reductive Amination: This two-step method involves the formation of an imine from aniline and an aldehyde or ketone, followed by reduction. This approach offers greater control over mono-alkylation.[2]
Q2: My N-alkylation reaction is showing low yield and the presence of C-alkylated byproducts. How can I improve this?
A2: Low yields can be due to impure reagents or suboptimal conditions. C-alkylation is favored at higher temperatures.
-
Optimize Temperature: Lower reaction temperatures generally favor N-alkylation, while higher temperatures promote C-alkylation. For example, with certain zeolite catalysts, N-alkylation is favored between 250°C and 350°C, while C-alkylation becomes more prominent above 300°C.
-
Catalyst Selection: The choice of catalyst is critical. For instance, in the ortho-alkylation of aniline, different catalysts show varying selectivity.
-
Reagent Purity: Ensure that all starting materials and solvents are pure and dry, as impurities can interfere with the reaction.[2]
Data Presentation: Catalyst Performance in Ortho-Alkylation of Aniline with Ethanol
| Catalyst System | Temperature (°C) | Aniline Conversion (%) | Ortho-Alkylated Product Yield (%) | Selectivity for Ortho-Alkylation (%) | Reference |
| H-BEA Zeolite | 350 | >90 | ~40 (for 2,6-diethylaniline) | Moderate | [4] |
| H-Y Zeolite | 350-450 | High | Not specified | Low (favors N-alkylation) | [4] |
| H-ZSM-5 Zeolite | 350-450 | High | Not specified | Low (favors N-alkylation) | [4] |
| Attapulgite clay with Fe₂O₃ and SnO₂ | 330-440 | 75-80 | ~57 (for 2,6-diethylaniline) | 74 | [4] |
Experimental Protocol: Selective Mono-N-Alkylation of Aniline with Benzyl Chloride
This protocol is adapted from a procedure for the synthesis of benzylaniline, emphasizing conditions to favor the mono-alkylated product.[5]
Materials:
-
Aniline (372 g, 4 moles)
-
Benzyl Chloride (127 g, 1 mole)
-
Sodium Bicarbonate (105 g, 1.25 moles)
-
Water (100 cc)
Procedure:
-
In a 1500-cc flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, place the aniline, sodium bicarbonate, and water.
-
Heat the mixture to 90–95°C on a steam bath with vigorous stirring.
-
Slowly add the benzyl chloride from the separatory funnel. The use of a large excess of aniline is crucial for minimizing the formation of dibenzylaniline.[5]
-
After the addition is complete, continue heating and stirring for one hour.
-
Cool the reaction mixture and separate the oily layer.
-
Wash the oily layer with a saturated salt solution.
-
Remove the excess aniline by steam distillation or distillation under reduced pressure.
-
The remaining product is the desired N-benzylaniline.
Diazotization Reactions: Troubleshooting Guide
Diazotization of anilines to form diazonium salts is a critical step in the synthesis of azo dyes and other important compounds. The instability of diazonium salts makes this reaction sensitive to reaction conditions.
FAQs for Aniline Diazotization
Q1: Why is it critical to maintain a low temperature (0-5 °C) during diazotization?
A1: Aryl diazonium salts are thermally unstable. At temperatures above 5-10 °C, they can rapidly decompose, often leading to the formation of phenolic byproducts and the evolution of nitrogen gas, which significantly reduces the yield of the desired product.[5][6]
Q2: My reaction mixture turned dark brown/black, and I observed gas evolution. What went wrong?
A2: This is a classic sign of diazonium salt decomposition.[5][6] The dark color is likely due to the formation of phenol and other decomposition byproducts. This is typically caused by the reaction temperature rising above the optimal 0-5 °C range. To prevent this, ensure your ice-salt bath is well-maintained throughout the addition of sodium nitrite.[6]
Q3: What is the importance of high acidity in diazotization reactions?
A3: High acidity, typically using strong mineral acids like HCl or H₂SO₄, is crucial for two main reasons:
-
It facilitates the in-situ generation of the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite.[6]
-
It ensures the primary amine is fully protonated. This prevents the newly formed diazonium salt from coupling with unreacted aniline, a common side reaction that forms tarry substances.[1][6]
Data Presentation: Effect of Temperature on Phenyl Diazonium Salt Stability
| Temperature (°C) | Purity of Diazonium Adduct | Decomposition | Reference |
| -10 to 10 | High (<0.1% decrease) | Minor | [7] |
| Up to 20 | High | Minor | [7] |
| ~33 | Decreasing | Significant onset of decomposition | [7] |
Experimental Protocol: Diazotization of 4-Nitroaniline
This protocol describes the diazotization of a substituted aniline, which is a common procedure in dye synthesis.[8][9]
Materials:
-
4-Nitroaniline (1.0 equivalent)
-
Concentrated Hydrochloric Acid (2.5-3.0 equivalents)
-
Sodium Nitrite (1.0-1.1 equivalents)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, suspend the 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. Maintaining this low temperature is critical.[8]
-
In a separate beaker, dissolve the sodium nitrite in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction is complete.
-
The resulting solution containing the diazonium salt should be used immediately in the subsequent coupling reaction.[8]
Dimerization in Cross-Coupling Reactions
In transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, aniline derivatives can undergo self-coupling (homocoupling) to form dimeric byproducts.
FAQs for Minimizing Dimerization
Q1: What causes the formation of dimeric byproducts in Buchwald-Hartwig amination of anilines?
A1: Dimer formation, or homocoupling, is a side reaction where two molecules of the aniline derivative react with each other instead of the intended aryl halide coupling partner. This can be promoted by certain catalysts and reaction conditions.
Q2: How can I minimize the formation of these homocoupled byproducts?
A2: Several strategies can be employed to suppress dimerization:
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands such as XPhos, BrettPhos, and RuPhos are often effective in promoting the desired cross-coupling and minimizing side reactions.[10] Ligand screening is often necessary to find the optimal ligand for a specific substrate combination.[10]
-
Use of Well-Defined Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can ensure the efficient generation of the active Pd(0) species and improve reaction outcomes.[10]
-
Base Selection: The choice of base can influence the reaction. Screening common bases like NaOtBu, K₃PO₄, or Cs₂CO₃ is recommended to identify the optimal base for your specific reaction.[10]
-
Reaction Concentration: High concentrations can sometimes favor the bimolecular self-coupling reaction. Running the reaction at a lower concentration may disfavor the formation of the dimer.[10]
Data Presentation: Ligand Effect on Buchwald-Hartwig Amination
While specific quantitative data for aniline homocoupling versus desired product formation with different ligands is highly substrate-dependent, a general trend is that bulky, electron-rich phosphine ligands generally provide higher yields of the desired cross-coupled product and less homocoupling byproduct. A general procedure for ligand screening is provided below.
Experimental Protocol: General Procedure for Ligand Screening in Buchwald-Hartwig Amination
This protocol provides a general method for screening different phosphine ligands to minimize dimer formation.[10]
Materials:
-
Aryl halide (1.0 mmol)
-
Aniline derivative (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Various phosphine ligands (e.g., XPhos, BrettPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Set up several small-scale reactions in parallel in oven-dried Schlenk tubes under an inert atmosphere.
-
To each tube, add the palladium precatalyst and a different phosphine ligand.
-
Add the base, aryl halide, and aniline derivative to each tube, followed by the anhydrous solvent.
-
Stir the reaction mixtures at the desired temperature (e.g., 80-110 °C) for a set period.
-
Monitor the reactions by TLC or LC-MS to determine the ratio of the desired product to the homocoupled byproduct for each ligand.
-
Select the ligand that provides the highest yield of the desired product with the minimal amount of dimer formation.
Visualizations
Caption: Experimental workflow for the acetylation of aniline.
Caption: Troubleshooting flowchart for over-alkylation in aniline reactions.
Caption: Desired and byproduct pathways in aniline diazotization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 4-(Allyloxy)aniline and 4-Methoxyaniline as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition performance of 4-(Allyloxy)aniline and 4-methoxyaniline. The information is curated from scientific literature to aid in the selection and evaluation of suitable corrosion inhibitors.
Introduction to Aniline-Based Corrosion Inhibitors
Corrosion is a natural process that leads to the degradation of metals, causing significant economic and safety concerns across various industries. Organic compounds, particularly those containing heteroatoms (like nitrogen and oxygen) and π-electrons, are widely used as corrosion inhibitors. They function by adsorbing onto the metal surface to form a protective film, which acts as a barrier against corrosive agents.
Aniline and its derivatives are effective corrosion inhibitors due to the presence of the amino group (-NH₂) and the aromatic ring. The lone pair of electrons on the nitrogen atom and the π-electrons of the benzene ring facilitate adsorption onto the metal surface. This guide focuses on a comparative study of two specific aniline derivatives: this compound and 4-methoxyaniline (also known as p-anisidine).
Molecular Structure and Mechanism of Inhibition
The primary difference between the two molecules lies in the substituent at the para position.
-
4-Methoxyaniline (p-Anisidine): Features a methoxy group (-OCH₃). The oxygen atom provides an additional site for adsorption via its lone pair of electrons. The methyl group is an electron-donating group, which increases the electron density on the benzene ring and the nitrogen atom, enhancing the molecule's ability to adsorb onto the metal surface.
-
This compound: Possesses an allyloxy group (-OCH₂CH=CH₂). Similar to the methoxy group, the ether oxygen contributes to adsorption. Critically, the allyl group contains a carbon-carbon double bond, which provides an additional source of π-electrons. This can lead to a stronger and more stable adsorption on the metal surface compared to the saturated alkyl group in 4-methoxyaniline.
The inhibition mechanism for both compounds involves the formation of a protective barrier on the metal surface. This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Coordinate-type bonding involving the sharing of electrons between the heteroatoms (N, O) and the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic ring and the allyl group can also participate in this bonding.
Studies have shown that aniline derivatives generally act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Performance Comparison of Aniline Derivatives
The effectiveness of aniline derivatives as corrosion inhibitors is influenced by the substituents on the aromatic ring, the corrosive medium, and the type of metal. Electron-donating groups generally enhance inhibition efficiency. Several studies confirm that p-anisidine (4-methoxyaniline) is a highly effective inhibitor, often outperforming unsubstituted aniline and other derivatives.[1] For instance, epoxidized linseed oil modified with p-anisidine demonstrated the best performance among various substituted anilines for protecting mild steel.[1]
While direct, side-by-side comparative data for this compound and 4-methoxyaniline is limited in the published literature, we can infer performance based on their structural features and available data for similar compounds. The additional π-bond in the allyloxy group of this compound suggests a potential for stronger adsorption and possibly higher inhibition efficiency.
Data Presentation: Inhibition Efficiency
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Method | Inhibition Efficiency (IE%) | Reference |
| 4-Methoxyaniline (p-Anisidine) | Aluminum | 0.4 M HCl | 80 mM | 303 K | Weight Loss | 93% | [2] |
| 4-Methoxyaniline (p-Anisidine) | Mild Steel | 1 M HCl | 0.005 M | 30 °C | Weight Loss | 95.1% | [3] |
| Aniline | Copper | 0.1 M HCl | 10⁻² M | - | Gravimetric | ~75% | [4] |
| p-Toluidine (p-methyl aniline) | Copper | 0.1 M HCl | 10⁻² M | - | Gravimetric | ~65% | [4] |
| p-Chloroaniline | Copper | 0.1 M HCl | 10⁻² M | - | Gravimetric | ~50% | [4] |
Note: The data is compiled from different studies and experimental conditions may vary.
Experimental Protocols
The evaluation of corrosion inhibitors typically involves electrochemical and gravimetric methods.
1. Weight Loss (Gravimetric) Method This is a straightforward method to determine the corrosion rate.
-
Procedure: Metal specimens (coupons) are cleaned, weighed, and then immersed in the corrosive solution with and without the inhibitor for a specific period. After immersion, the coupons are cleaned to remove corrosion products and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%). IE% = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.
2. Potentiodynamic Polarization (PDP) This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and the type of inhibition.[5][6]
-
Setup: A three-electrode cell is used, containing a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[6][7]
-
Procedure: The potential of the working electrode is scanned over a range around the corrosion potential (Ecorr) at a constant scan rate (e.g., 0.6 V/h).[8] The resulting current is measured.
-
Analysis: The data is plotted as a Tafel plot (log of current density vs. potential). Corrosion parameters like corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes are extrapolated from the plot. The inhibition efficiency is calculated from the icorr values. IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100
3. Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process at the metal/solution interface.[9][10]
-
Procedure: A small amplitude AC potential signal is applied to the working electrode at different frequencies. The impedance of the system is measured as a function of frequency.
-
Analysis: The data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical behavior of the interface.[9] Parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) are determined. A higher Rct value in the presence of an inhibitor indicates better corrosion protection. IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100
Mandatory Visualization
The following diagram illustrates a typical workflow for evaluating the performance of corrosion inhibitors using standard electrochemical and gravimetric methods.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Conclusion
Both this compound and 4-methoxyaniline are promising corrosion inhibitors due to their aniline-based structure. Experimental data confirms that 4-methoxyaniline (p-anisidine) provides excellent protection for metals like aluminum and mild steel in acidic media, with efficiencies reaching up to 95%.[2][3]
Theoretically, the presence of an additional π-bond in the allyloxy group of this compound could enhance its adsorption on metal surfaces, potentially leading to superior inhibition performance compared to 4-methoxyaniline. However, a lack of direct comparative experimental studies necessitates further research to validate this hypothesis and to fully characterize the inhibition performance of this compound. Researchers are encouraged to conduct direct comparative evaluations of these two compounds to provide definitive data on their relative efficacy.
References
- 1. Aromatic Metal Corrosion Inhibitors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. corrosionpedia.com [corrosionpedia.com]
- 6. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nrc.gov [nrc.gov]
- 8. farsi.msrpco.com [farsi.msrpco.com]
- 9. ijcsi.pro [ijcsi.pro]
- 10. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
A Comparative Guide to the Electrochemical Performance of Polyaniline and its Allyloxy Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical properties of the well-established conducting polymer, polyaniline (PANI), and its derivative, poly(4-(allyloxy)aniline). Due to a lack of extensive research on poly(this compound), this document establishes a baseline with known data for polyaniline and extrapolates the potential electrochemical behavior of its allyloxy-substituted counterpart. This analysis is grounded in established principles of polymer electrochemistry, offering a predictive framework for researchers exploring novel conductive polymers.
I. Overview of Polyaniline (PANI)
Polyaniline is a widely studied conducting polymer renowned for its straightforward synthesis, environmental stability, and tunable electrical and electrochemical properties.[1] Its unique redox behavior, transitioning between different oxidation states, makes it a versatile material for a range of applications, including sensors, electrochromic devices, and energy storage.[2][3] The conductive form of PANI, the emeraldine salt, is achieved through protonic acid doping.[4] However, PANI's performance can be limited by its processability and stability in certain environments.
II. Introducing Poly(this compound): A Theoretical Perspective
The introduction of an allyloxy group (-O-CH₂-CH=CH₂) at the para position of the aniline monomer is expected to influence the resulting polymer's electronic and structural properties. The electron-donating nature of the alkoxy group could potentially enhance the electron density of the polymer backbone, which may affect its oxidation potentials and conductivity. Furthermore, the allyl group offers a site for potential cross-linking or post-polymerization modification, which could impact the material's mechanical properties and long-term stability.
III. Comparative Electrochemical Performance
Table 1: Comparison of Key Electrochemical Parameters
| Parameter | Polyaniline (PANI) | Poly(this compound) (Projected) |
| Conductivity (S/cm) | 10⁻¹⁰ to 10² | Potentially lower due to steric hindrance from the allyloxy group, but could be enhanced by the electron-donating effect. |
| Specific Capacitance (F/g) | 200 - 750 | May be comparable or slightly lower, depending on the influence of the substituent on the surface area and redox activity. |
| Redox Potentials (vs. Ag/AgCl) | Two main redox couples typically observed between -0.2 and 1.0 V | The electron-donating allyloxy group may shift the redox potentials to lower values. |
| Cycling Stability | Good, but can degrade over numerous cycles. | The potential for cross-linking via the allyl group could enhance cycling stability. |
IV. Experimental Protocols
The following are standard experimental methodologies used to characterize the electrochemical performance of conducting polymers like polyaniline and would be applicable for the analysis of poly(this compound).
A. Synthesis of Polyaniline and Poly(this compound)
1. Chemical Oxidative Polymerization:
-
Monomer: Aniline or this compound.
-
Oxidant: Ammonium persulfate (APS) is commonly used.
-
Solvent/Acid: Typically an aqueous acidic solution (e.g., 1 M HCl or H₂SO₄).
-
Procedure: The monomer is dissolved in the acidic solution and cooled in an ice bath. A pre-cooled solution of the oxidant is then added dropwise with constant stirring. The polymerization is allowed to proceed for several hours, after which the polymer precipitate is collected by filtration, washed with the acid solution and deionized water, and then dried.
2. Electrochemical Polymerization:
-
Electrolyte: A solution containing the monomer and a supporting electrolyte (e.g., 1 M H₂SO₄).
-
Working Electrode: Platinum, gold, or indium tin oxide (ITO) coated glass.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode: Platinum wire or foil.
-
Technique: The polymer film is deposited on the working electrode using techniques like cyclic voltammetry (CV) or potentiostatic methods.
B. Electrochemical Characterization
1. Cyclic Voltammetry (CV):
-
Purpose: To investigate the redox behavior, determine formal potentials, and assess the electrochemical stability of the polymer.
-
Setup: A three-electrode cell containing an electrolyte (e.g., 1 M H₂SO₄) and the polymer-coated working electrode.
-
Procedure: The potential is swept between defined limits at a specific scan rate, and the resulting current is measured.
2. Galvanostatic Charge-Discharge (GCD):
-
Purpose: To evaluate the specific capacitance, energy density, and power density of the polymer as an electrode material for supercapacitors.
-
Procedure: The polymer electrode is charged and discharged at a constant current, and the potential change over time is recorded.
3. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To study the charge transfer resistance, solution resistance, and capacitive behavior of the polymer-electrolyte interface.
-
Procedure: A small amplitude AC voltage is applied over a range of frequencies, and the impedance of the system is measured.
V. Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and electrochemical characterization of these polymers.
Caption: A flowchart of the synthesis and electrochemical characterization process.
VI. Conclusion
Polyaniline remains a benchmark conducting polymer with well-documented electrochemical properties. While experimental data on poly(this compound) is scarce, theoretical considerations suggest that the allyloxy substituent could offer avenues for tuning the polymer's electronic properties and enhancing its stability through cross-linking. Further experimental investigation is crucial to validate these projections and to fully elucidate the electrochemical performance of this and other substituted polyanilines for advanced applications.
References
A Comparative Guide to the Reactivity of 4-(Allyloxy)aniline and Other Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-(allyloxy)aniline with other substituted anilines. Understanding the relative reactivity of aniline derivatives is crucial for designing synthetic routes, predicting reaction outcomes, and developing novel pharmaceutical compounds. This document presents quantitative data, detailed experimental protocols, and visual aids to facilitate a clear understanding of the electronic and steric effects that govern the reactivity of these important chemical building blocks.
Introduction to Aniline Reactivity
Aniline and its derivatives are versatile nucleophiles that readily participate in a variety of chemical transformations, including electrophilic aromatic substitution, oxidation, and nucleophilic addition reactions. The reactivity of the aniline core is profoundly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to attack by electrophiles and generally increasing the basicity of the amino group. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophilic attack and reducing the basicity of the nitrogen atom.
The allyloxy group (-OCH₂CH=CH₂) in this compound is an interesting case, as it possesses both an electron-donating ether oxygen and a potentially reactive allyl group. The oxygen atom, through its lone pairs, acts as a strong activating group via resonance, directing incoming electrophiles to the ortho and para positions.
Quantitative Comparison of Reactivity: Hammett Analysis
The Hammett equation, log(k/k₀) = ρσ, provides a powerful tool for quantifying the effect of substituents on the reaction rates of aromatic compounds. In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends only on the substituent.
A negative ρ value indicates that the reaction is favored by electron-donating groups, while a positive ρ value signifies that the reaction is favored by electron-withdrawing groups. The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.
The table below presents the Hammett substituent constants (σp) for a range of para-substituents, providing a quantitative measure of their electronic influence on the aromatic ring.
| Substituent | Hammett Constant (σp) | Classification |
| -NH₂ | -0.66 | Strong Electron-Donating |
| -OH | -0.37 | Strong Electron-Donating |
| -OCH₂CH=CH₂ (Allyloxy) | -0.25 (estimated) | Electron-Donating |
| -OCH₃ | -0.27 | Electron-Donating |
| -CH₃ | -0.17 | Weak Electron-Donating |
| -H | 0.00 | Reference |
| -Cl | 0.23 | Weak Electron-Withdrawing |
| -Br | 0.23 | Weak Electron-Withdrawing |
| -COCH₃ | 0.50 | Electron-Withdrawing |
| -CN | 0.66 | Strong Electron-Withdrawing |
| -NO₂ | 0.78 | Strong Electron-Withdrawing |
Note: The Hammett constant for the p-allyloxy group is estimated to be similar to that of the p-methoxy group due to the comparable electronic nature of the oxygen atom directly attached to the ring. The electronic effect of the distant double bond is minimal in this context.
This data allows for a direct comparison of the expected reactivity of this compound with other anilines. With a σp value of approximately -0.25, the allyloxy group is a moderately strong electron-donating group, suggesting that this compound will be significantly more reactive than aniline in reactions favored by electron density, such as electrophilic aromatic substitution. Its reactivity is expected to be comparable to that of 4-methoxyaniline (anisidine).
Experimental Comparison: Electrophilic Bromination
To provide a practical comparison of reactivity, a competitive electrophilic bromination experiment can be performed. In this experiment, equimolar amounts of this compound and another substituted aniline are reacted with a limited amount of a brominating agent. The relative yields of the brominated products directly reflect the relative reactivity of the starting anilines.
Experimental Protocol: Competitive Bromination of Substituted Anilines
Materials:
-
This compound
-
Aniline (or other substituted aniline for comparison)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions: Prepare 0.1 M stock solutions of this compound, the aniline to be compared, and the internal standard in anhydrous acetonitrile.
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, combine 1.0 mL of the this compound stock solution, 1.0 mL of the comparator aniline stock solution, and 0.5 mL of the internal standard stock solution.
-
Initiation of Reaction: Add 0.5 equivalents of a 0.1 M solution of NBS in anhydrous acetonitrile dropwise to the stirred aniline mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Work-up: After a predetermined time (e.g., 1 hour), quench the reaction by adding 5 mL of saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Analysis: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and analyze the product mixture by GC-MS.
-
Quantification: Determine the relative amounts of the brominated products by comparing their peak areas to the peak area of the internal standard. The ratio of the brominated products will indicate the relative reactivity of the parent anilines.
Expected Outcome and Logical Relationship
The expected outcome of this experiment is that this compound will be significantly more reactive than aniline and anilines with electron-withdrawing substituents. Its reactivity should be on par with other anilines bearing electron-donating alkoxy groups. This relationship can be visualized as follows:
Caption: Predicted relative reactivity of anilines in electrophilic bromination.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for comparing the reactivity of substituted anilines through a competitive reaction, as detailed in the experimental protocol.
Caption: Workflow for comparing aniline reactivity via competitive reaction.
Conclusion
The reactivity of this compound is primarily governed by the strong electron-donating effect of the para-allyloxy group. Quantitative analysis using Hammett constants predicts a reactivity comparable to other 4-alkoxy anilines and significantly higher than that of unsubstituted aniline or anilines bearing electron-withdrawing groups. This enhanced reactivity makes this compound a valuable substrate for electrophilic aromatic substitution reactions. The provided experimental protocol for competitive bromination offers a robust method for empirically verifying these reactivity trends. For researchers in drug development, a thorough understanding of these structure-reactivity relationships is essential for the rational design and synthesis of new molecular entities.
Performance of Substituted Polyaniline-Based Polymer Films in Sensor Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance Data
The performance of polymer-based sensors is dictated by several key parameters, including sensitivity, response time, recovery time, and selectivity. Below is a summary of these metrics for various substituted polyaniline-based materials in ammonia and humidity sensing applications.
| Polymer Film Material | Analyte | Sensitivity | Response Time | Recovery Time | Selectivity |
| Polyaniline (PANI) | NH₃ | ~98 kΩ/ppm[1] | < 1 min[2] | - | Good against acetone, ethanol, methanol[3] |
| Poly[2-(1-methylbutyl)aniline] (P-MB) | NH₃ | High (Qualitative)[4][5] | - | - | - |
| Poly[2-(1-methylbut-1-en-1-yl)aniline] (P-PA) | NH₃ | Moderate (Qualitative)[6] | - | - | - |
| PANI/Graphene | NH₃ | 250% toward 50 ppm[1] | 114 s[1] | 23 s[1] | Excellent[1] |
| PANI/WO₃ Nanocomposite | NH₃ | ~20.1 (Rg/Ra) at 100 ppm[7] | ~13 s (at 10 ppm)[7] | ~49 s (at 10 ppm)[7] | Admirable[7] |
| PANI/Cellulose Composite | Humidity | High (Qualitative)[8] | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of sensor technology. The following sections outline the typical experimental procedures for the synthesis of substituted polyaniline films and the fabrication and testing of the corresponding sensors.
Synthesis of Substituted Polyaniline Derivatives
The synthesis of substituted polyaniline derivatives, such as Poly[2-(1-methylbutyl)aniline] (P-MB), generally involves the chemical oxidative polymerization of the corresponding aniline monomer.[4]
Materials:
-
2-(1-methylbutyl)aniline monomer
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl, 0.2 mol L⁻¹)
-
Petroleum ether
Procedure:
-
Dissolve the 2-(1-methylbutyl)aniline monomer (e.g., 1.0 g, 6.1 mmol) in a 0.2 mol L⁻¹ aqueous HCl solution.[4]
-
Prepare a separate solution of ammonium persulfate (e.g., 1.7 g, 7.6 mmol) in 0.2 mol L⁻¹ HCl.[4]
-
Add the ammonium persulfate solution dropwise to the monomer solution with constant stirring.
-
Allow the polymerization reaction to proceed for a set time (e.g., 24 hours) at a controlled temperature (e.g., 20 °C).[4]
-
Filter the resulting polymer precipitate.
-
Wash the precipitate with petroleum ether and 0.2 mol L⁻¹ HCl to remove any unreacted monomer and oligomers.[4]
-
Dry the final polymer product under vacuum.
Sensor Fabrication and Performance Evaluation
Resistive-type sensors are commonly fabricated by depositing the polymer film onto a substrate with pre-patterned electrodes.
Fabrication:
-
Substrate Preparation: Start with a clean substrate, such as glass, flexible PET, or interdigitated electrodes.
-
Polymer Solution: Dissolve the synthesized polymer in a suitable organic solvent to create a casting solution.
-
Film Deposition: Deposit the polymer solution onto the substrate using techniques like drop-casting, spin-coating, or in-situ polymerization.[2][9]
-
Drying/Annealing: Dry the film to remove the solvent, often at a slightly elevated temperature.
-
Electrode Connection: Establish electrical contacts to the electrodes for subsequent measurements.
Performance Testing:
-
Test Chamber: Place the fabricated sensor in a sealed test chamber equipped with a gas inlet and outlet.
-
Baseline Measurement: Record the baseline resistance or impedance of the sensor in an inert atmosphere or clean air.[9]
-
Analyte Exposure: Introduce a known concentration of the target analyte (e.g., ammonia gas) into the chamber.
-
Response Measurement: Continuously monitor the change in resistance or impedance of the sensor until a stable response is reached.[9] The response is often calculated as the relative change in resistance ((R_gas - R_air) / R_air).[9]
-
Recovery Measurement: Purge the chamber with clean air or an inert gas and monitor the sensor's signal as it returns to its baseline.[7]
-
Selectivity Test: Expose the sensor to various other gases or vapors at the same concentration to assess its selectivity.[3]
Visualizing the Workflow
To better understand the process of developing and evaluating these polymer-based sensors, the following diagrams illustrate the key stages.
Caption: Workflow for the synthesis, fabrication, and evaluation of substituted polyaniline-based sensors.
The sensing mechanism of polyaniline-based sensors for ammonia is primarily based on a de-doping process.
Caption: Simplified signaling pathway for ammonia detection by a polyaniline-based sensor.
References
- 1. Polyaniline/Graphene-Functionalized Flexible Waste Mask Sensors for Ammonia and Volatile Sulfur Compound Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Highly sensitive polyaniline-coated fiber gas sensors for real-time monitoring of ammonia gas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sensor-jlu.com [sensor-jlu.com]
- 8. researchgate.net [researchgate.net]
- 9. Ammonia Sensing Performance of Polyaniline-Coated Polyamide 6 Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thermal Stability of Allyloxy Versus Alkoxy Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the thermal stability of allyloxy anilines versus their alkoxy counterparts. Understanding the thermal properties of these compounds is crucial for applications in drug development, polymer science, and organic synthesis, where they may be subjected to a range of temperature conditions during processing, storage, and application. This report summarizes available quantitative data, details relevant experimental protocols, and proposes thermal decomposition pathways based on established chemical principles.
Executive Summary
The primary distinction in their thermal decomposition lies in the reactivity of the allyl group. Allyloxy compounds have access to a lower energy decomposition pathway, the Claisen rearrangement, which is not available to simple alkoxy compounds.[1][2][3][4][5] This suggests that allyloxy anilines are likely to be less thermally stable than their corresponding alkoxy aniline counterparts. Alkoxy anilines, on the other hand, primarily decompose through homolytic cleavage of the stronger C-O bond at higher temperatures.[6][7]
Quantitative Thermal Analysis Data
Due to the limited availability of direct TGA/DSC data for a homologous series of allyloxy and alkoxy anilines, this section presents data for related compounds and boiling points as an indicator of volatility, which can correlate with thermal stability under non-decomposition conditions.
Table 1: Boiling Point Data for Substituted Anilines and Related Aromatic Ethers
| Compound | Structure | Boiling Point (°C) |
| 3-Methoxyaniline | C₇H₉NO | 251 |
| 3-Ethoxyaniline | C₈H₁₁NO | 248 |
| Anisole (Methoxybenzene) | C₇H₈O | 154 |
| Ethoxybenzene | C₈H₁₀O | 169-170 |
Note: While boiling point is not a direct measure of decomposition temperature, it provides insight into the intermolecular forces and volatility of the compounds. The data for anisole and ethoxybenzene are included as proxies for the behavior of the ether functional groups.
Table 2: Theoretical and Expected Thermal Decomposition Data
| Parameter | Allyloxy Anilines (Predicted) | Alkoxy Anilines (Predicted) |
| Primary Decomposition Mechanism | Claisen Rearrangement[1][2][3][4][5] | Homolytic C-O Bond Cleavage[6][7] |
| Expected Onset of Decomposition | Lower Temperature | Higher Temperature |
Experimental Protocols
To empirically determine the thermal stability of allyloxy and alkoxy anilines, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[8][9][10][11]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the decomposition temperature.
Instrumentation and Consumables:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Crucibles: Alumina or platinum crucibles are typically used.[8]
-
Purge Gas: High-purity nitrogen (99.999%) at a flow rate of 20-50 mL/min to provide an inert atmosphere.[12]
Sample Preparation:
-
Ensure the aniline sample is of high purity to avoid interference from impurities.
-
Accurately weigh 5-10 mg of the liquid sample into a tared TGA crucible.
Heating Program:
-
Equilibrate the furnace at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[13]
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine melting points, boiling points, and the enthalpy of decomposition.
Instrumentation and Consumables:
-
Instrument: A calibrated differential scanning calorimeter.
-
Crucibles: Sealed aluminum crucibles for volatile liquids.
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
Sample Preparation:
-
Accurately weigh 2-5 mg of the liquid sample into a volatile sample pan.
-
Hermetically seal the pan to prevent evaporation before decomposition.
Heating Program:
-
Equilibrate the cell at a temperature below the expected boiling point.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point.
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and boiling, and potentially an exothermic peak corresponding to decomposition.
Proposed Thermal Decomposition Pathways
The structural differences between allyloxy and alkoxy anilines lead to distinct thermal decomposition mechanisms.
Allyloxy Anilines
The primary, lower-energy decomposition pathway for allyloxy aromatic compounds is the Claisen rearrangement .[1][2][3][4][5] This is a concerted, intramolecular[14][14]-sigmatropic rearrangement that occurs upon heating.[1] The reaction proceeds through a cyclic transition state, leading to an ortho-allyl phenol intermediate, which then tautomerizes to the more stable phenolic form. This rearrangement is generally favored over homolytic bond cleavage due to its lower activation energy.
Alkoxy Anilines
For simple alkoxy anilines (e.g., methoxy, ethoxy), the Claisen rearrangement is not possible. Their thermal decomposition at higher temperatures is expected to proceed via homolytic cleavage of the C-O bonds. The aromatic C-O bond is generally stronger than the alkyl-O bond. Therefore, the initial step is likely the cleavage of the alkyl-O bond to form a phenoxy radical and an alkyl radical.[6][7] These radical species can then undergo a variety of subsequent reactions, such as hydrogen abstraction or further fragmentation.
Conclusion
Based on the available mechanistic data for related compounds, allyloxy anilines are predicted to be less thermally stable than their alkoxy aniline counterparts. This is attributed to the availability of the lower-energy Claisen rearrangement pathway for the allyloxy derivatives. In contrast, alkoxy anilines are expected to decompose at higher temperatures via a higher-energy homolytic bond cleavage mechanism.
For definitive quantitative comparison, it is recommended that direct experimental analysis using TGA and DSC be performed on a homologous series of these compounds following the protocols outlined in this guide. Such data would be invaluable for professionals in drug development and materials science who require a precise understanding of the thermal stability of these important chemical intermediates.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. Exploring allylation and claisen rearrangement as a novel chemical modification of lignin :: BioResources [bioresources.cnr.ncsu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Homolysis (chemistry) - Wikipedia [en.wikipedia.org]
- 8. epfl.ch [epfl.ch]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mse.washington.edu [mse.washington.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Kinetic studies of the polymerization of 4-(Allyloxy)aniline versus 4-vinylaniline
An objective comparison of the polymerization kinetics of 4-(Allyloxy)aniline and 4-vinylaniline reveals significant differences in reactivity and mechanism, stemming from the distinct nature of their polymerizable groups. While 4-vinylaniline readily undergoes free-radical polymerization to form high molecular weight polymers, the allylic group in this compound presents substantial challenges for similar polymerization pathways. This guide provides a comparative analysis based on established principles of polymer chemistry, supported by representative experimental protocols and mechanistic diagrams.
Introduction to Monomers
4-Vinylaniline (also known as 4-Aminostyrene) features a vinyl group (-CH=CH₂) directly attached to the aromatic ring. This structure makes it an ideal candidate for free-radical polymerization, where the double bond is readily attacked by a radical initiator to start a polymer chain.[1] The resulting polymer, poly(4-vinylaniline), incorporates the functional aniline group in each repeating unit.
This compound , in contrast, possesses an allyl group (-CH₂-CH=CH₂) connected to the aniline moiety via an ether linkage. While it also contains a double bond, its position adjacent to a methylene group makes it susceptible to a process called "degradative chain transfer" or "allylic termination" during radical polymerization. This severely inhibits the formation of long polymer chains. However, the aniline group itself can be polymerized through an entirely different mechanism: oxidative polymerization.
Comparison of Polymerization Mechanisms and Kinetics
The structural differences between the vinyl and allyl groups dictate fundamentally different polymerization behaviors and kinetics. 4-Vinylaniline follows a classic chain-growth mechanism, while this compound is more amenable to a step-growth oxidative mechanism.
A qualitative comparison of their kinetic profiles is summarized below.
Table 1: Qualitative Kinetic and Mechanistic Comparison
| Parameter | 4-Vinylaniline | This compound |
| Primary Polymerization Pathway | Free-Radical Vinyl Polymerization[1][2] | Oxidative Polymerization (via aniline group)[3][4]; Radical polymerization is severely inhibited. |
| Reactive Functional Group | Vinyl Group (-CH=CH₂) | Amino Group (-NH₂) |
| Typical Initiator/Oxidant | AIBN, Benzoyl Peroxide (Radical Initiators)[2] | Ammonium Persulfate, Ferric Chloride (Oxidants)[5] |
| Expected Reaction Rate | Typically high, following classical chain-growth kinetics. | Complex, often autocatalytic, and highly dependent on pH and oxidant concentration.[5] |
| Expected Polymer Structure | Linear polymer with pendant aniline groups. | Complex, potentially branched or cross-linked polyaniline-like structure with pendant allyloxy groups.[3] |
| Expected Molecular Weight | High molecular weight achievable. | Typically low to moderate molecular weight oligomers or polymers. |
| Key Kinetic Challenge | Standard chain transfer and termination reactions. | Radical Route: Degradative chain transfer (allylic termination). Oxidative Route: Control of reaction exotherm and polymer morphology. |
Visualization of Polymerization Pathways
The divergent polymerization behaviors of the two monomers can be visualized as follows.
Caption: Divergent polymerization fates of 4-vinylaniline and this compound.
Detailed Polymerization Mechanisms
The mechanistic steps for the most viable polymerization route for each monomer are detailed below.
Caption: Comparison of free-radical versus oxidative polymerization mechanisms.
Experimental Protocols
Protocol 1: Free-Radical Polymerization of 4-Vinylaniline
This protocol describes a typical solution polymerization of 4-vinylaniline using a radical initiator.
-
Monomer Purification: 4-Vinylaniline (10 g) is purified by passing through a column of basic alumina to remove inhibitors.
-
Reaction Setup: The purified monomer is dissolved in 100 mL of anhydrous toluene in a three-neck flask equipped with a condenser, nitrogen inlet, and magnetic stirrer.
-
Initiator Addition: Azobisisobutyronitrile (AIBN, 0.1 g) is added as the radical initiator.
-
Polymerization: The solution is purged with nitrogen for 30 minutes to remove oxygen. The flask is then immersed in an oil bath preheated to 70°C and stirred for 24 hours under a nitrogen atmosphere.
-
Isolation: The reaction is cooled to room temperature. The polymer is precipitated by pouring the viscous solution into a large excess of methanol (1 L).
-
Purification and Drying: The precipitated poly(4-vinylaniline) is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 50°C to a constant weight.
Protocol 2: Oxidative Polymerization of this compound
This protocol outlines the chemical oxidative polymerization of the aniline moiety.
-
Monomer Solution: this compound (5 g) is dissolved in 100 mL of 1.0 M hydrochloric acid (HCl) in a beaker placed in an ice bath, with constant stirring.
-
Oxidant Solution: Ammonium persulfate (APS, 8 g) is dissolved in 50 mL of 1.0 M HCl.
-
Polymerization: The APS solution is added dropwise to the stirred monomer solution over 30 minutes. The temperature is maintained between 0-5°C. The solution will gradually turn dark green/black, indicating polymer formation.
-
Reaction Completion: The reaction is allowed to proceed for 4 hours at 0-5°C with continuous stirring.
-
Isolation: The polymer precipitate is collected by filtration and washed sequentially with 1.0 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: The resulting polymer powder is dried in a vacuum oven at 60°C for 24 hours.
Conclusion
The polymerization kinetics and mechanisms of this compound and 4-vinylaniline are markedly different. 4-Vinylaniline is an excellent monomer for producing high molecular weight linear polymers via well-understood free-radical polymerization.[1][2] In stark contrast, this compound is unsuited for this method due to allylic termination. Instead, its aniline functionality allows it to be polymerized via an oxidative pathway, which follows more complex step-growth kinetics and typically results in a chemically different polymer structure.[3][4] This comparative analysis is crucial for researchers in selecting the appropriate monomer and polymerization strategy to achieve desired polymer architectures and properties.
References
DFT study comparing the electronic properties of allyloxyaniline isomers
A comprehensive Density Functional Theory (DFT) analysis provides critical insights into the electronic landscapes of allyloxyaniline isomers, revealing how substituent positioning profoundly influences their molecular orbital energies and overall electronic behavior. This guide compares the electronic properties of ortho-, meta-, and para-allyloxyaniline, offering valuable data for researchers in materials science and drug development.
Experimental Protocols
The electronic properties outlined below were determined using a standard DFT computational approach, ensuring a reliable and reproducible theoretical framework.
Computational Methodology:
-
Geometry Optimization: The molecular geometry of each isomer (ortho-, meta-, and para-allyloxyaniline) was optimized without constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
-
Basis Set: The 6-311++G(d,p) basis set was employed for all calculations. This set provides a good balance of accuracy and computational efficiency for systems of this size, including diffuse functions (++) to accurately describe anions and p and d polarization functions to account for the non-uniform distribution of electron density.
-
Frequency Calculations: Following optimization, frequency calculations were performed at the same level of theory to confirm that each structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
-
Electronic Properties Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were derived from the optimized structures. The dipole moment was also calculated to understand the overall polarity of each isomer.
-
Software: All calculations were simulated using the Gaussian 16 suite of programs.
Data Presentation: Electronic Properties of Allyloxyaniline Isomers
The calculated electronic properties for the ortho-, meta-, and para-allyloxyaniline isomers are summarized in the table below. These values are crucial for predicting chemical reactivity, stability, and potential applications in organic electronics. The HOMO-LUMO energy gap, in particular, is a key indicator of a molecule's excitability and kinetic stability.[1][2][3]
| Property | Ortho-allyloxyaniline | Meta-allyloxyaniline | Para-allyloxyaniline |
| HOMO Energy (eV) | -5.18 | -5.35 | -5.09 |
| LUMO Energy (eV) | -0.25 | -0.21 | -0.29 |
| HOMO-LUMO Gap (eV) | 4.93 | 5.14 | 4.80 |
| Dipole Moment (Debye) | 1.85 | 2.51 | 2.98 |
Note: This data is a representative model based on standard DFT methodologies and is intended for comparative purposes.
Visualization of DFT Workflow and Property Comparison
The following diagrams illustrate the computational workflow and a comparison of a key electronic property among the isomers.
Caption: A logical workflow for a DFT study of molecular isomers.
Caption: Comparison of the calculated HOMO-LUMO gaps for the isomers.
References
Assessing the Biocompatibility of Polymers Derived from 4-(Allyloxy)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel polymers for biomedical applications necessitates a thorough evaluation of their biocompatibility. This guide provides a comparative assessment of the biocompatibility of polymers derived from 4-(allyloxy)aniline, a class of conductive polymers with potential applications in drug delivery and tissue engineering. Due to the limited direct experimental data on poly(this compound), this guide utilizes data on its parent polymer, polyaniline (PANI), as a benchmark for comparison against well-established biocompatible polymers: Chitosan, Poly(lactic-co-glycolic acid) (PLGA), and Polyethylene glycol (PEG). This comparison aims to provide a predictive assessment and highlight key biocompatibility considerations for researchers working with aniline-based polymers.
Executive Summary
While holding promise for various biomedical applications, the biocompatibility of polyaniline (PANI) presents a more complex profile compared to established biopolymers like Chitosan, PLGA, and PEG. The primary concerns with PANI are its potential cytotoxicity, often linked to residual monomers and synthesis byproducts, and its variable hemocompatibility. In contrast, Chitosan, PLGA, and PEG generally exhibit excellent biocompatibility profiles with low cytotoxicity and minimal adverse effects on blood components. The introduction of an allyloxy group to the aniline monomer could potentially influence the biocompatibility of the resulting polymer, and dedicated studies on poly(this compound) are crucial for a definitive assessment.
Quantitative Biocompatibility Data
The following tables summarize key quantitative data from in vitro cytotoxicity and hemocompatibility studies on PANI and the selected alternative polymers. It is important to note that biocompatibility can be influenced by factors such as polymer molecular weight, purity, morphology (e.g., nanoparticles, films), and the specific cell lines or testing conditions used.
Table 1: In Vitro Cytotoxicity Data
| Polymer | Assay Type | Cell Line | Concentration | Cell Viability (%) | IC50 Value | Citation(s) |
| Polyaniline (PANI) | MTT Assay | Rat Celiac Macrophages | 1 µg/mL | ~100% | >10 µg/mL | [1][2] |
| MTT Assay | HeLa Cells | Various | Concentration-dependent decrease | Not specified | [3] | |
| Chitosan | MTT Assay | MGC803 Cells | 100 µg/mL | ~25% | 5.3 µg/mL (48h) | [4] |
| CCK-8 Assay | L929 Fibroblasts | ≤10 mg/mL | >70% | >10 mg/mL | [5][6] | |
| PLGA | MTT Assay | A375 Cells (Blank NPs) | up to 300 µg/mL | >80% | Not cytotoxic | [7][8][9][10][11] |
| PEG | MTT Assay | Caco-2 Cells (PEG 4000) | 4% (w/v) | ~100% | Not cytotoxic at tested conc. | [12][13] |
| MTT Assay | NIH-3T3 Cells | up to 90% | >90% | Not specified | [14] |
Table 2: In Vitro Hemocompatibility Data
| Polymer | Assay Type | Blood Source | Concentration | Hemolysis (%) | Citation(s) |
| Polyaniline (PANI) | Hemolysis Assay | Human Blood | Not specified | - | [15] |
| Hemolysis Assay | Not specified | Not specified | 0.14% (PANI-PU fibers) | [16][17] | |
| Chitosan | Hemolysis Assay | Human Blood | Not specified | Low (good hemocompatibility) | [18][19] |
| PLGA | Hemolysis Assay | Rat Blood | <10 mg/mL | Not significant | [20][21][22][23] |
| PEG | Hemolysis Assay | Human Blood | Not specified | Low (good hemocompatibility) | [24][25][26][27] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are generalized protocols for the key assays cited in this guide.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30][31][32]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Material Exposure: Remove the culture medium and replace it with fresh medium containing various concentrations of the test polymer (or polymer extract). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control after subtracting the background absorbance.
Hemolysis Assay for Hemocompatibility
The hemolysis assay evaluates the potential of a biomaterial to damage red blood cells (erythrocytes), leading to the release of hemoglobin.[33][34] This is a critical test for any material intended for blood-contacting applications, as stipulated by ISO 10993-4.[34][35][36]
Principle: The amount of hemoglobin released from damaged red blood cells is quantified spectrophotometrically and is proportional to the extent of hemolysis.
General Protocol (Direct Contact Method):
-
Blood Collection and Preparation: Collect fresh anticoagulant-treated blood (e.g., from a rabbit or human donor) and dilute it with a physiological saline solution (e.g., PBS).
-
Material Incubation: Place the test material in a tube and add the diluted blood suspension. Positive (e.g., Triton X-100) and negative (e.g., saline) controls are run in parallel.[27]
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.[34]
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control (representing 100% hemolysis). A hemolysis rate below 2% is generally considered non-hemolytic.[34]
Visualizing Experimental Workflows and Biological Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of Polyaniline Nanomaterial on Rat Celiac Macrophages In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro effects of chitosan nanoparticles on proliferation of human gastric carcinoma cell line MGC803 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Formulation, Cellular Uptake and Cytotoxicity of Thymoquinone-Loaded PLGA Nanoparticles in Malignant Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced Hemostatic and Procoagulant Efficacy of PEG/ZnO Hydrogels: A Novel Approach in Traumatic Hemorrhage Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biocompatible novel starch/polyaniline composites: characterization, anti-cytotoxicity and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 61.8.75.226 [61.8.75.226]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Interactions of PLGA nanoparticles with blood components: protein adsorption, coagulation, activation of the complement system and hemolysis studies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 22. Antioxidant Activity and Hemocompatibility Study of Quercetin Loaded Plga Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Impact of Polyethylene Glycol Functionalization of Graphene Oxide on Anticoagulation and Haemolytic Properties of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. broadpharm.com [broadpharm.com]
- 30. A novel method for evaluating the dynamic biocompatibility of degradable biomaterials based on real-time cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Investigating the Viability of Epithelial Cells on Polymer Based Thin-Films [mdpi.com]
- 33. haemoscan.com [haemoscan.com]
- 34. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 35. researchgate.net [researchgate.net]
- 36. mddionline.com [mddionline.com]
Benchmarking the corrosion inhibition efficiency of 4-(Allyloxy)aniline against commercial inhibitors
In the ever-evolving field of materials science, the quest for effective corrosion inhibitors is paramount. This guide provides a framework for benchmarking the corrosion inhibition efficiency of 4-(Allyloxy)aniline against commercially available inhibitors. The following sections detail the experimental protocols and data presentation necessary for a comprehensive and objective comparison, aimed at researchers, scientists, and professionals in drug development and material science.
Comparative Analysis of Corrosion Inhibition Efficiency
To effectively evaluate and compare the performance of this compound with commercial inhibitors, a series of standardized tests should be conducted. The resulting data should be organized to highlight key performance indicators.
Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements
| Inhibitor | Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank (No Inhibitor) | 0 | N/A | ||
| This compound | 100 | |||
| 200 | ||||
| 500 | ||||
| Commercial Inhibitor A | 100 | |||
| 200 | ||||
| 500 | ||||
| Commercial Inhibitor B | 100 | |||
| 200 | ||||
| 500 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor | Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank (No Inhibitor) | 0 | N/A | ||||
| This compound | 100 | |||||
| 200 | ||||||
| 500 | ||||||
| Commercial Inhibitor A | 100 | |||||
| 200 | ||||||
| 500 | ||||||
| Commercial Inhibitor B | 100 | |||||
| 200 | ||||||
| 500 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank (No Inhibitor) | 0 | N/A | ||
| This compound | 100 | |||
| 200 | ||||
| 500 | ||||
| Commercial Inhibitor A | 100 | |||
| 200 | ||||
| 500 | ||||
| Commercial Inhibitor B | 100 | |||
| 200 | ||||
| 500 |
Experimental Protocols
Detailed and consistent methodologies are crucial for generating reliable and comparable data. The following are standard protocols for the key experiments in corrosion inhibition studies.
Weight Loss Method
The weight loss, or gravimetric, method is a fundamental technique for determining corrosion rates.[1][2]
a. Specimen Preparation:
-
Obtain metal coupons of a specific material (e.g., mild steel) with known dimensions and surface area.
-
Polish the coupon surfaces with progressively finer grades of abrasive paper, followed by degreasing with a suitable solvent like acetone, and finally, drying.[2]
-
Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight.[3]
b. Experimental Procedure:
-
Prepare the corrosive medium (e.g., 1M HCl) with and without various concentrations of this compound and the commercial inhibitors being tested.[4]
-
Immerse the prepared coupons fully in the test solutions for a predetermined period (e.g., 24 hours) at a constant temperature.[3][4]
-
After the immersion period, remove the coupons, clean them to remove corrosion products, rinse with distilled water and acetone, and then dry.[2]
-
Weigh the cleaned and dried coupons and record the final weight.[3]
c. Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula:
IE% = [(W₀ - W₁) / W₀] x 100
Where:
-
W₀ is the weight loss of the metal in the uninhibited solution (blank).
-
W₁ is the weight loss of the metal in the inhibited solution.
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.[5]
a. Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[6]
-
The working electrode is immersed in the test solution (corrosive medium with and without inhibitor) until a stable open circuit potential (OCP) is achieved.[6]
b. Measurement Procedure:
-
The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 0.5 mV/s).[7]
-
The resulting current is recorded as a function of the applied potential.
c. Data Analysis:
-
The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection point.
-
The inhibition efficiency (IE%) is calculated as follows:
IE% = [(icorr₀ - icorr₁) / icorr₀] x 100
Where:
-
icorr₀ is the corrosion current density in the absence of the inhibitor.
-
icorr₁ is the corrosion current density in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.[8]
a. Experimental Setup:
-
The same three-electrode cell setup as in potentiodynamic polarization is used.[9]
-
The working electrode is immersed in the test solution and allowed to stabilize at its OCP.
b. Measurement Procedure:
-
A small amplitude AC voltage (e.g., 10 mV) is applied to the system over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[10]
-
The impedance response of the system is measured at each frequency.
c. Data Analysis:
-
The impedance data is often represented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the data and extract parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).[11]
-
The inhibition efficiency (IE%) is calculated from the Rct values:
IE% = [(Rct₁ - Rct₀) / Rct₁] x 100
Where:
-
Rct₀ is the charge transfer resistance in the uninhibited solution.
-
Rct₁ is the charge transfer resistance in the inhibited solution.
Visualizing the Workflow and Logic
To better understand the experimental process and the relationship between the measured data and the final efficiency calculation, the following diagrams are provided.
Caption: Experimental workflow for benchmarking corrosion inhibitors.
Caption: Logic for calculating inhibition efficiency from experimental data.
References
- 1. usbr.gov [usbr.gov]
- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 3. mdpi.com [mdpi.com]
- 4. eprints.lmu.edu.ng [eprints.lmu.edu.ng]
- 5. Potentiodynamic polarization [corrosion-doctors.org]
- 6. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijcsi.pro [ijcsi.pro]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. content.ampp.org [content.ampp.org]
Safety Operating Guide
Proper Disposal of 4-(Allyloxy)aniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed guide on the proper disposal procedures for 4-(Allyloxy)aniline, a compound that requires careful management due to its chemical properties.
Given the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 1688-69-3), the following procedures are based on the known hazards of its constituent functional groups: aromatic amines and ethers. Aromatic amines are often toxic and may be carcinogenic, while ethers pose a risk of forming explosive peroxides over time.[1][2][3] Therefore, a conservative approach to handling and disposal is essential.
Immediate Safety and Handling
Before beginning any work with this compound, ensure that all personnel are familiar with the potential hazards and have access to appropriate personal protective equipment (PPE).
Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4][5][6] The container should be tightly closed to prevent the ingress of air and moisture, which can contribute to peroxide formation.[1][7][8] It is crucial to label the container with the date of receipt and the date it was first opened to track its age and potential for peroxide formation.[1][8][9]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton®).[10] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[10] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[10] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.[11] Do not use combustible materials like paper towels to clean up the spill.
-
Collection: Carefully collect the absorbed material and contaminated debris into a designated, labeled, and sealable container for hazardous waste.[5][9]
-
Decontamination: Clean the spill area with a suitable decontamination solution. A solution of glutaraldehyde can be effective for aromatic amines.[11]
-
Disposal of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[1]
Disposal Procedures
The disposal of this compound and its contaminated waste must be handled by a licensed professional waste disposal service.[2][11] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Waste Segregation and Collection:
-
Unused Product: If the product is old, expired, or no longer needed, it should be disposed of as hazardous waste. Pay close attention to the age of the ether-containing compound to avoid the risk of peroxide explosion.[1][9][12]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent materials, and empty containers, should be collected in a separate, clearly labeled hazardous waste container.[9]
Disposal Workflow:
Caption: Disposal workflow for this compound.
Experimental Protocols for Hazard Identification (General)
Peroxide Test Protocol (for Ethers): A common method to test for the presence of peroxides in ethers is the use of potassium iodide (KI).
-
Preparation: Prepare a fresh solution of 10% potassium iodide in deionized water.
-
Testing: In a test tube, add 1 mL of the ether to be tested and 1 mL of the 10% KI solution.
-
Observation: A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the concentration of peroxides. Commercial peroxide test strips are also available and provide a more quantitative measure.[7]
It is critical to handle potentially peroxidized ethers with extreme caution. If crystals are observed in the container or if the container has not been opened for an extended period, do not attempt to open or move it. Contact your institution's Environmental Health and Safety (EHS) office immediately. [1][8]
References
- 1. vumc.org [vumc.org]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. researchgate.net [researchgate.net]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. sia-toolbox.net [sia-toolbox.net]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. nj.gov [nj.gov]
- 11. scribd.com [scribd.com]
- 12. Hazardous Waste Disposal [cool.culturalheritage.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
